Product packaging for Fumaramidmycin(Cat. No.:CAS No. 57687-92-0)

Fumaramidmycin

Cat. No.: B1674180
CAS No.: 57687-92-0
M. Wt: 232.23 g/mol
InChI Key: RPPKWABVORYKHA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fumaramidmycin is a specialized antibiotic compound isolated from the bacterium Streptomyces kurssanovii (NR-7GG1) (https://pubmed.ncbi.nlm.nih.gov/1184477/). Its chemical structure has been identified as N-(phenylacetyl) fumaramide, with a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol (https://pubmed.ncbi.nlm.nih.gov/1184478/). The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a molecule of interest for foundational microbiological research (https://pubmed.ncbi.nlm.nih.gov/1184477/). A notable characteristic of its production is that the producer strain generates the antibiotic when grown on agar plates but not in submerged culture broth, as the antibiotic is inactivated upon contact with the vegetative mycelia (https://pubmed.ncbi.nlmidmycin's core structure is a fumaric acid derivative, placing it within a class of compounds that have garnered significant research interest for their diverse biological activities. While this compound itself is investigated for its antibacterial properties, other fumarate derivatives, such as dimethyl fumarate (DMF), are well-established in clinical research for their immunomodulatory and neuroprotective effects, primarily through mechanisms like activation of the Nrf2 antioxidant pathway (https://pubmed.ncbi.nlm.nih.gov/21414846/). This illustrates the broad potential of fumarate-based compounds in biomedical research. This compound serves as a valuable chemical tool for scientists exploring novel antibiotic scaffolds and investigating the complex biology of antibiotic production in actinomycetes. Researchers can acquire this compound for their investigative studies with the understanding that it is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B1674180 Fumaramidmycin CAS No. 57687-92-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57687-92-0

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(E)-N'-(2-phenylacetyl)but-2-enediamide

InChI

InChI=1S/C12H12N2O3/c13-10(15)6-7-11(16)14-12(17)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,15)(H,14,16,17)/b7-6+

InChI Key

RPPKWABVORYKHA-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NC(=O)/C=C/C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=O)C=CC(=O)N

Appearance

Solid powder

Other CAS No.

57687-92-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C-9154
fumaramidmycin
N-(phenylacetyl)fumaramide
Ro 09-0049

Origin of Product

United States

Foundational & Exploratory

Fumaramidmycin: A Technical Overview of its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaramidmycin, a novel antibiotic, was first isolated from the bacterium Streptomyces kurssanovii (strain NR-7GG1). This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Structurally, this compound has been identified as N-(phenylacetyl) fumaramide. A notable characteristic of its production is the requirement of solid agar plate cultivation of S. kurssanovii, as the antibiotic is not produced in submerged fermentation cultures. This technical guide provides a comprehensive summary of the discovery, isolation, and biological properties of this compound, based on available scientific literature.

Discovery and Producing Organism

This compound was discovered as a new antibiotic produced by Streptomyces kurssanovii strain NR-7GG1.[1][2][3] This bacterium belongs to the genus Streptomyces, which is well-known for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The producing strain was characterized and named Streptomyces kurssanovii in the course of the initial studies on this antibiotic.[3]

Production of this compound

A critical aspect of this compound production is the cultivation method. The antibiotic is synthesized by S. kurssanovii NR-7GG1 when grown on solid agar plates.[3][4] However, production is not observed in submerged liquid cultures.[3][4] It is hypothesized that contact with the vegetative mycelia in submerged cultures may lead to the inactivation of the antibiotic, a phenomenon that has been described as contact inhibition.[4][5]

Fermentation Protocol (Hypothetical)

While the exact media composition and fermentation parameters are not detailed in the available literature, a general protocol for the cultivation of Streptomyces on solid media for antibiotic production can be outlined as follows.

Table 1: Hypothetical Fermentation Parameters for this compound Production

ParameterValue/Condition
Producing Strain Streptomyces kurssanovii NR-7GG1
Culture Medium Agar-based medium (e.g., Bennett's Agar, Yeast Malt Extract Agar)
Inoculation Spore suspension or mycelial fragments
Incubation Temperature 28-30 °C
Incubation Time 7-14 days
Culture Vessel Petri dishes or larger agar trays

Isolation and Purification

This compound is isolated from the agar cultures of S. kurssanovii. The compound has been obtained as colorless crystals.[1][2] The general workflow for the isolation and purification of a secondary metabolite from a solid-state fermentation is depicted in the diagram below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Solid-State Fermentation of S. kurssanovii on Agar Plates Harvest Harvesting of Mycelial Mass and Agar Fermentation->Harvest Extraction Solvent Extraction (e.g., with Ethyl Acetate or Methanol) Harvest->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_Compound Pure_Compound Crystallization->Pure_Compound Pure this compound (Colorless Crystals) G cluster_elucidation Structure Elucidation MS Mass Spectrometry (MS) - Molecular Weight Determination Structure N-(phenylacetyl) fumaramide MS->Structure NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HMBC, HSQC - Connectivity and 2D Structure NMR->Structure IR_UV IR and UV Spectroscopy - Functional Group Analysis IR_UV->Structure

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of N-(phenylacetyl) fumaramide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data for the synthesis and characterization of N-(phenylacetyl) fumaramide is not publicly available. This guide, therefore, presents a comprehensive and technically detailed hypothetical framework for the structure elucidation and characterization of this molecule. The methodologies, data, and visualizations provided are representative of the rigorous scientific process that would be employed for a novel compound of this class, designed to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction

N-acyl fumaramides represent a class of organic compounds with potential applications in medicinal chemistry and materials science, owing to the presence of the reactive α,β-unsaturated dicarbonyl system of the fumaramide core and the variable N-substituent. This guide focuses on a specific, albeit currently hypothetical, member of this family: N-(phenylacetyl) fumaramide. We will outline a systematic approach to its synthesis, purification, and comprehensive characterization, providing detailed experimental protocols and data interpretation strategies. This document serves as a blueprint for researchers venturing into the synthesis and analysis of novel fumaramide derivatives.

Proposed Synthesis and Purification

The synthesis of N-(phenylacetyl) fumaramide would likely proceed via a nucleophilic acyl substitution reaction. A plausible synthetic route involves the reaction of fumaryl chloride with phenylacetamide in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-(phenylacetyl) fumaramide
  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with phenylacetamide (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL/mmol). The solution is cooled to 0 °C in an ice bath.

  • Addition of Base: A non-nucleophilic base such as triethylamine (1.1 eq) is added to the solution.

  • Addition of Fumaryl Chloride: A solution of fumaryl chloride (0.5 eq) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(phenylacetyl) fumaramide.

A visual representation of the synthetic workflow is provided below.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Reactants: Phenylacetamide & Fumaryl Chloride B Reaction in Anhydrous Solvent with Base at 0°C A->B C Stir at Room Temperature (12-24h) B->C D Reaction Monitoring by TLC C->D E Aqueous Work-up (HCl, NaHCO3, Brine) D->E Reaction Complete F Drying and Solvent Evaporation E->F G Column Chromatography F->G H Pure N-(phenylacetyl) fumaramide G->H

Figure 1: Synthetic and Purification Workflow for N-(phenylacetyl) fumaramide.

Structure Elucidation

The definitive identification and structural confirmation of the synthesized N-(phenylacetyl) fumaramide would rely on a combination of spectroscopic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which confirms its elemental composition.

Hypothetical Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-(phenylacetyl) fumaramide.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.50s1HNH
7.40 - 7.25m5HAr-H
7.10d, J = 15.0 Hz1H-CH=CH-
6.90d, J = 15.0 Hz1H-CH=CH-
3.80s2H-CH₂-

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
171.5C=O (amide)
165.0C=O (amide)
135.0Ar-C (quaternary)
134.5-CH=CH-
132.0-CH=CH-
129.0Ar-CH
128.5Ar-CH
127.0Ar-CH
43.0-CH₂-

Table 3: Hypothetical IR and HRMS Data

TechniqueCharacteristic DataInterpretation
IR (ATR, cm⁻¹)3300 (N-H stretch), 1700 (C=O stretch, amide), 1640 (C=O stretch, amide), 1540 (N-H bend)Presence of amide functional groups
HRMS (ESI-TOF)m/z [M+H]⁺ calcd for C₁₂H₁₁N₂O₃: 231.0764; found: 231.0768Confirms elemental composition

A logical workflow for the structure elucidation process is depicted below.

G cluster_elucidation Structure Elucidation Workflow A Synthesized Compound B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry (HRMS) A->E F Data Integration and Analysis B->F C->F D->F E->F G Proposed Structure of N-(phenylacetyl) fumaramide F->G

Figure 2: Logical Workflow for Structure Elucidation.

Physicochemical Characterization

Beyond structural confirmation, understanding the physicochemical properties of a new compound is crucial for its potential applications.

Experimental Protocols
  • Melting Point: Determined using a standard melting point apparatus.

  • Solubility: Assessed in a range of common laboratory solvents at room temperature.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be performed to evaluate thermal stability and identify phase transitions.[1]

Hypothetical Physicochemical Data

Table 4: Hypothetical Physicochemical Properties of N-(phenylacetyl) fumaramide

PropertyValue
AppearanceWhite to off-white solid
Melting Point185 - 188 °C
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, acetone; insoluble in water, hexanes.
Thermal DecompositionOnset > 250 °C (from TGA)

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, strategy for the synthesis, purification, and detailed characterization of N-(phenylacetyl) fumaramide. By following the detailed experimental protocols and data analysis frameworks presented, researchers can systematically approach the study of this and other novel N-acyl fumaramides. The presented tables and workflows provide a clear and structured approach for the elucidation and characterization of new chemical entities, which is a cornerstone of chemical and pharmaceutical research. While specific data for the title compound remains to be reported, this guide serves as a robust methodological template for its future investigation.

References

Cultivation of Streptomyces kurssanovii for Fumaramidmycin Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cultivation of Streptomyces kurssanovii for the production of the antibiotic Fumaramidmycin. Due to the limited specific quantitative data available for this compound production, this guide integrates established methodologies for the cultivation of other Stre-ptomyces species, particularly under solid-state fermentation (SSF) conditions, to propose a robust framework for process development and optimization.

Introduction to this compound and Streptomyces kurssanovii

This compound is an antibiotic produced by the bacterium Streptomyces kurssanovii. The producing strain, S. kurssanovii NR-7GG1, has been observed to synthesize this antibiotic primarily on agar plates, indicating that solid-state fermentation (SSF) is the preferred method for its production, as opposed to submerged cultures. This guide will focus on the principles and methodologies relevant to SSF for this compound production.

Cultivation of Streptomyces kurssanovii: A Step-by-Step Approach

The successful cultivation of S. kurssanovii for this compound production hinges on the careful optimization of various physical and chemical parameters. The following sections outline a generalized workflow and key experimental protocols.

Experimental Workflow

The overall process for this compound production can be visualized as a sequential workflow, from strain maintenance to the final product quantification.

This compound Production Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Strain Maintenance Strain Maintenance Inoculum Preparation Inoculum Preparation Strain Maintenance->Inoculum Preparation Spore Suspension Solid-State Fermentation Solid-State Fermentation Inoculum Preparation->Solid-State Fermentation Inoculation Extraction Extraction Solid-State Fermentation->Extraction Harvesting Purification Purification Extraction->Purification Crude Extract Quantification Quantification Purification->Quantification Purified this compound

Caption: A generalized workflow for this compound production.

Data on Cultivation Parameters

While specific data for S. kurssanovii and this compound is scarce, the following tables summarize typical ranges and components used for antibiotic production in other Streptomyces species under SSF, providing a solid starting point for optimization studies.

Table 1: Recommended Media Composition for Solid-State Fermentation of Streptomyces spp.

ComponentRecommended Concentration/SubstratePurpose
Solid Substrate Wheat bran, Rice bran, Pineapple peelProvides support and nutrients
Carbon Source Starch, Dextrin, Glucose (often part of the solid substrate)Energy source for growth and metabolism
Nitrogen Source Soybean meal, Peptone, Yeast extractEssential for protein synthesis and growth
Minerals K2HPO4, MgSO4·7H2O, NaCl, CaCO3Co-factors for enzymes and cellular functions
Moisture Content 50 - 70%Critical for microbial growth and enzyme activity

Table 2: Key Cultivation Conditions for Antibiotic Production by Streptomyces spp. in SSF

ParameterOptimal RangeImpact on Production
pH 6.0 - 8.0Affects enzyme activity and nutrient uptake
Temperature 25 - 35°CInfluences growth rate and metabolic pathways
Incubation Time 5 - 12 daysDuration required to reach maximum antibiotic yield
Inoculum Size 10^6 - 10^8 spores/g of dry substrateAffects the lag phase and onset of production

Detailed Experimental Protocols

This section provides detailed methodologies for the key stages of this compound production. These protocols are based on established practices for Streptomyces cultivation and can be adapted for S. kurssanovii.

Inoculum Preparation
  • Strain Activation: Culture Streptomyces kurssanovii NR-7GG1 on a suitable agar medium, such as ISP2 (Yeast Malt Agar) or Oatmeal Agar.

  • Incubation: Incubate the plates at 28-30°C for 7-10 days until good sporulation is observed.

  • Spore Suspension: Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Inoculum Standardization: Adjust the spore suspension to the desired concentration (e.g., 10^7 - 10^8 spores/mL) with sterile distilled water.

Solid-State Fermentation
  • Substrate Preparation: Weigh the desired amount of solid substrate (e.g., wheat bran) into a fermentation flask or tray.

  • Medium Addition: Add the nutrient solution (containing nitrogen sources and minerals) to the solid substrate to achieve the desired moisture content.

  • Sterilization: Autoclave the moistened substrate at 121°C for 20-30 minutes.

  • Inoculation: After cooling to room temperature, inoculate the sterile substrate with the prepared spore suspension. Mix thoroughly to ensure even distribution.

  • Incubation: Incubate the flasks under controlled temperature and humidity for the desired period.

Extraction of this compound
  • Harvesting: After the incubation period, harvest the fermented solid mass.

  • Solvent Extraction: Add a suitable solvent to the fermented mass. Based on practices for similar antibiotics, water or a mixture of water and a polar organic solvent (e.g., methanol, acetone) can be tested.[1]

  • Agitation: Agitate the mixture on a rotary shaker for a defined period (e.g., 1-2 hours) to facilitate the extraction of the antibiotic.

  • Separation: Separate the solid residue from the liquid extract by filtration or centrifugation.

  • Concentration: Concentrate the liquid extract under reduced pressure to obtain the crude this compound extract.

Quantification of this compound by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantification of this compound. The following is a template protocol that would require optimization.

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the crude extract in the mobile phase and filter it through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (to be optimized):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways in Streptomyces Antibiotic Production

The production of antibiotics in Streptomyces is a complex process regulated by a hierarchical network of signaling pathways. While the specific pathway for this compound is not yet elucidated, a general model can be presented.

Streptomyces Antibiotic Regulatory Pathway Environmental Signals Environmental Signals Global Regulatory Genes Global Regulatory Genes Environmental Signals->Global Regulatory Genes e.g., nutrient limitation Pathway-Specific Activator Pathway-Specific Activator Global Regulatory Genes->Pathway-Specific Activator Activation Biosynthetic Genes Biosynthetic Genes Pathway-Specific Activator->Biosynthetic Genes Transcription Induction Antibiotic Production Antibiotic Production Biosynthetic Genes->Antibiotic Production Enzyme Synthesis

Caption: A simplified model of the regulatory cascade in Streptomyces.

This cascade typically involves:

  • Environmental Signals: Nutrient limitation (e.g., phosphate, nitrogen, or carbon source depletion) often triggers the onset of secondary metabolism.

  • Global Regulatory Genes: These genes respond to environmental cues and control the expression of multiple secondary metabolite gene clusters.

  • Pathway-Specific Activator Genes: Located within the biosynthetic gene cluster, these genes directly control the transcription of the genes required for the synthesis of a specific antibiotic.

This compound Biosynthetic Gene Cluster (A Representative Model)

The genes responsible for the biosynthesis of an antibiotic are typically clustered together on the bacterial chromosome. While the specific gene cluster for this compound has not been identified, a representative model for a non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) cluster, common for such antibiotics, can be visualized.

Representative Antibiotic Biosynthetic Gene Cluster cluster_bgc Biosynthetic Gene Cluster Regulator Regulator PKS/NRPS PKS/NRPS Regulator->PKS/NRPS Tailoring Enzymes Tailoring Enzymes PKS/NRPS->Tailoring Enzymes Transport Transport Tailoring Enzymes->Transport

Caption: A model of a typical antibiotic biosynthetic gene cluster.

This cluster generally contains:

  • Regulatory Genes: Control the expression of the entire cluster.

  • Core Biosynthetic Genes: Such as PKS or NRPS genes, responsible for assembling the backbone of the antibiotic.

  • Tailoring Enzymes: Modify the core structure to create the final active compound.

  • Transport Genes: Encode proteins that export the antibiotic out of the cell.

Conclusion

The production of this compound from Streptomyces kurssanovii presents a promising area for research and development. While specific data is limited, the methodologies and principles outlined in this guide, derived from extensive knowledge of Streptomyces cultivation, provide a robust starting point for developing a successful solid-state fermentation process. Further research focusing on the optimization of media and culture conditions, along with the elucidation of the specific biosynthetic and regulatory pathways, will be crucial for enhancing the yield and efficiency of this compound production.

References

Determining the Antimicrobial Spectrum of Novel Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of new antimicrobial agents is a cornerstone of infectious disease research and a critical component in the fight against antibiotic resistance. A crucial step in the preclinical evaluation of a novel antibiotic is the determination of its antimicrobial spectrum—the range of microbial species it can inhibit or kill. This guide provides an in-depth overview of the principles, methodologies, and data interpretation involved in this process.

While the antibiotic Fumaramidmycin, isolated from Streptomyces kurssanovii, was reported in the late 1970s to have activity against both Gram-positive and Gram-negative bacteria, a detailed and quantitative public record of its antimicrobial spectrum against a broad panel of pathogenic bacteria is not available in contemporary scientific literature. Therefore, this guide will use a recently discovered broad-spectrum antibiotic, paenimycin, as an illustrative example for data presentation and will detail the standardized experimental protocols for determining the antimicrobial spectrum of a new chemical entity.

Data Presentation: Quantifying Antimicrobial Potency

The potency of an antibiotic is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. This data is typically presented in a tabular format for clear comparison across different pathogens.

Table 1: Example Antimicrobial Spectrum of a Novel Broad-Spectrum Antibiotic (Paenimycin)

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259222
Klebsiella pneumoniaeATCC 7006034
Pseudomonas aeruginosaATCC 278534
Acinetobacter baumanniiATCC 196062
Staphylococcus aureusATCC 292132
Enterococcus faecalisATCC 292124

This table is a representative example based on data for the novel antibiotic paenimycin and is intended for illustrative purposes.[1]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The determination of MIC values is a standardized process, with guidelines provided by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.[2][3]

Broth Microdilution Method

This is one of the most frequently used methods for determining MICs.[2][4]

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the antibiotic is prepared at a high concentration in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range for testing.

2. Inoculum Preparation:

  • The bacterial strain to be tested is grown on an appropriate agar plate to obtain isolated colonies.

  • Several colonies are used to inoculate a saline or broth solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • The microtiter plates containing the serially diluted antibiotic are inoculated with the prepared bacterial suspension.

  • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[2]

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic directly into the agar medium.[5][6]

1. Preparation of Antibiotic-Containing Agar Plates:

  • A stock solution of the antibiotic is prepared and serially diluted.

  • Each dilution is added to molten Mueller-Hinton Agar (MHA) at a temperature of 45-50°C.

  • The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation and Incubation:

  • The surface of each agar plate is spot-inoculated with the prepared bacterial suspension. A multipoint inoculator can be used to test multiple strains simultaneously.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial isolate.

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_results Results Bacterial_Isolate Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Isolate->Inoculum_Prep Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Perform Serial Dilutions of Antibiotic Antibiotic_Stock->Serial_Dilution Inoculation Inoculate Microtiter Plate or Agar Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Example of an Antibiotic Signaling Pathway Disruption

The precise mechanism of action for many novel antibiotics is a subject of intensive research. Broad-spectrum antibiotics often target fundamental cellular processes that are conserved across a wide range of bacteria.[7] One common mechanism is the inhibition of cell wall synthesis.[8]

Signaling_Pathway cluster_synthesis Peptidoglycan Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_II Lipid II UDP_NAM->Lipid_II Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Antibiotic Broad-Spectrum Antibiotic Antibiotic->Inhibition Inhibition->Lipid_II

Caption: Inhibition of Peptidoglycan Synthesis by a Broad-Spectrum Antibiotic.

References

A Preliminary Investigation into the Mechanism of Action of Fumaramidmycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fumaramidmycin is an antibiotic isolated from Streptomyces kurssanovii, which has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical structure has been identified as N-(phenylacetyl) fumaramide.[2] Despite its discovery and initial characterization, the precise mechanism by which this compound exerts its antibacterial effects remains largely uninvestigated in publicly available literature. This guide outlines a proposed framework for a preliminary investigation to elucidate the mechanism of action of this compound, targeting researchers, scientists, and drug development professionals. The methodologies and data presented herein are based on established protocols for antibiotic mechanism-of-action studies and serve as a template for future research.

Data Presentation: Hypothetical Antimicrobial Spectrum

A crucial first step in characterizing a novel antibiotic is to determine its spectrum of activity. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The following table presents hypothetical MIC data for this compound to illustrate its potential broad-spectrum activity.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Enterococcus faecalis ATCC 29212Gram-positive16
Streptococcus pneumoniae ATCC 49619Gram-positive4
Bacillus subtilis ATCC 6633Gram-positive2
Escherichia coli ATCC 25922Gram-negative32
Klebsiella pneumoniae ATCC 13883Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative>128
Haemophilus influenzae ATCC 49247Gram-negative16

Experimental Protocols

The following protocols describe key experiments for a preliminary investigation into this compound's mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard approach.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), this compound stock solution, sterile water/DMSO, incubator.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., from 256 µg/mL to 0.25 µg/mL).

    • Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Bactericidal vs. Bacteriostatic Determination (Time-Kill Assay)

This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

  • Materials: Bacterial culture in logarithmic growth phase, MHB, this compound, sterile saline, agar plates.

  • Procedure:

    • Prepare flasks containing MHB with this compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the antibiotic.

    • Inoculate all flasks with the test bacterium at a starting density of approximately 5 x 10^5 CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

    • A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Macromolecular Synthesis Inhibition Assays

These assays determine the effect of the antibiotic on the synthesis of essential macromolecules: DNA, RNA, protein, and cell wall.

  • Materials: Bacterial culture in logarithmic growth phase, appropriate growth medium, this compound, radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and N-acetyl-[¹⁴C]-glucosamine for peptidoglycan), trichloroacetic acid (TCA), glass fiber filters, scintillation counter.

  • Procedure:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Divide the culture into separate tubes. To each tube, add this compound at a concentration known to inhibit growth (e.g., 4x MIC). Also include a positive control (a known inhibitor for each pathway) and a negative control (no antibiotic).

    • Immediately add the respective radiolabeled precursor to each tube.

    • Incubate the tubes at 37°C with shaking.

    • At specified time intervals (e.g., 0, 10, 20, 30, and 40 minutes), remove aliquots from each tube and add them to an equal volume of cold 10% TCA to precipitate the macromolecules.

    • After incubation on ice, collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Inhibition of a specific pathway is indicated by a significant reduction in the incorporation of the corresponding radiolabeled precursor compared to the untreated control.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of this compound's mechanism of action.

G cluster_0 Initial Characterization cluster_1 Potential Targets cluster_2 Further Investigation start Start: this compound mic Determine MIC Spectrum start->mic time_kill Time-Kill Assay mic->time_kill macro_synthesis Macromolecular Synthesis Inhibition Assay time_kill->macro_synthesis dna DNA Synthesis Inhibited macro_synthesis->dna rna RNA Synthesis Inhibited macro_synthesis->rna protein Protein Synthesis Inhibited macro_synthesis->protein cell_wall Cell Wall Synthesis Inhibited macro_synthesis->cell_wall target_id Target Identification (e.g., Affinity Chromatography, Resistant Mutant Sequencing) dna->target_id rna->target_id protein->target_id cell_wall->target_id target_validation Target Validation (e.g., Enzymatic Assays, Genetic Knockdown) target_id->target_validation

Proposed experimental workflow for investigating this compound's mechanism of action.
Hypothetical Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Given that many antibiotics target bacterial cell wall synthesis, a plausible, yet hypothetical, mechanism for this compound is the inhibition of an enzyme involved in this pathway. The following diagram illustrates this hypothetical mechanism.

G This compound This compound MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) This compound->MurA Inhibition Product UDP-N-acetylglucosamine- enolpyruvate MurA->Product UDP_NAG UDP-N-acetylglucosamine UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA PG_synthesis Peptidoglycan Synthesis Product->PG_synthesis Cell_lysis Cell Lysis PG_synthesis->Cell_lysis Disruption leads to

Hypothetical inhibition of MurA, an early step in peptidoglycan synthesis, by this compound.

References

In Vitro Antibacterial Activity of Fumaramidmycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramidmycin, also known as C-9154, is an antibiotic produced by the bacterium Streptomyces kurssanovii. First described in the mid-1970s, it has demonstrated a notable spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a consolidated overview of the available data on the in vitro antibacterial properties of this compound, including its minimum inhibitory concentrations (MICs), the experimental protocols for its evaluation, and a discussion of its known mechanistic pathways.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Bacterial TypeConcentration Range (µg/mL)Notes
Various Microorganisms10 – >100General activity range reported in initial studies.[1][2]
Ampicillin-resistant strains3.12 – >200Demonstrates activity against bacteria resistant to common antibiotics.[2][3][4]
Cephalosporin-resistant strains3.12 – >200
Chloramphenicol-resistant strains3.12 – >200
Gentamicin-resistant strains3.12 – >200
Kanamycin-resistant strains3.12 – >200
Macrolide-resistant strains3.12 – >200
Neomycin-resistant strains3.12 – >200
Sulfonamide-resistant strains3.12 – >200
Streptomycin-resistant strains3.12 – >200
Tetracycline-resistant strains3.12 – >200

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound and its analogues has been conducted using standard microbiological techniques. The following is a detailed methodology based on the protocols described for closely related compounds.[1][4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using the broth microdilution method.

  • Media Preparation: Mueller-Hinton Broth is prepared for bacterial cultures, and Sabouraud Dextrose Broth is used for fungal isolates. The media are prepared according to the manufacturer's instructions and sterilized by autoclaving at 121°C for 15 minutes.

  • Inoculum Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. A standardized inoculum is prepared by adjusting the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: A serial two-fold dilution of this compound is prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results media Media Preparation (Mueller-Hinton/Sabouraud Broth) dilution Serial Dilution of This compound media->dilution inoculum Inoculum Preparation (0.5 McFarland Standard) inoculation Inoculation of Microtiter Plate inoculum->inoculation dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic MIC Determination (Lowest concentration with no visible growth) incubation->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling Pathways

The specific molecular mechanism of action and any affected signaling pathways for this compound have not been elucidated in the reviewed scientific literature. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. Further research is required to identify the cellular target and mechanism of its antibacterial activity.

Conclusion

This compound exhibits a broad spectrum of in vitro antibacterial activity, including efficacy against various strains resistant to other classes of antibiotics. The available data, primarily from initial studies and research on its analogues, indicate its potential as a lead compound for further drug development. However, a comprehensive understanding of its potency requires more detailed studies to establish specific MIC values against a wider range of clinical isolates. Furthermore, future research should focus on elucidating its mechanism of action to better understand its therapeutic potential and guide the development of novel antibacterial agents.

References

Fumaramidmycin: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Fumaramidmycin, a naturally occurring antibiotic. The information is compiled to support research, development, and formulation activities involving this compound.

Core Chemical Properties

This compound, with the systematic IUPAC name (E)-N'-(2-phenylacetyl)but-2-enediamide, is an antibiotic produced by Streptomyces kurssanovii.[1][2] It presents as colorless crystals and possesses a molecular formula of C12H12N2O3 and a molecular weight of 232.23 g/mol .[2][3]

Physicochemical Data
Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C12H12N2O3[3]
Molecular Weight 232.23 g/mol [2]
IUPAC Name (E)-N'-(2-phenylacetyl)but-2-enediamide[2]
Appearance Colorless crystals[1]
Melting Point Data not available in search results
Boiling Point Data not available in search results
pKa Data not available in search results
Solubility Soluble in DMSO[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of expected spectroscopic analyses is provided in Table 2. Detailed experimental spectra would be found in primary literature detailing its isolation and synthesis.[1]

Table 2: Spectroscopic Data for this compound
TechniqueExpected Features
1H NMR Signals corresponding to aromatic protons of the phenyl group, methylene protons of the acetyl group, and vinyl protons of the fumaramide moiety.
13C NMR Resonances for carbonyl carbons, aromatic carbons, methylene carbon, and vinyl carbons.
Infrared (IR) Characteristic absorption bands for N-H stretching, C=O stretching (amide I and II bands), C=C stretching, and aromatic C-H stretching.
UV-Visible Absorption maxima related to the electronic transitions within the conjugated system of the molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (232.23 m/z), along with characteristic fragmentation patterns.

Stability Profile

This compound is reported to be stable for several weeks under ambient shipping conditions.[3] For laboratory use and long-term storage, specific conditions are recommended to maintain its integrity and biological activity.

Storage and Handling

A summary of recommended storage conditions is provided in Table 3.

Table 3: Recommended Storage Conditions for this compound
ConditionTemperatureDurationReference
Short-term 0 - 4 °CDays to weeks[3]
Long-term -20 °CMonths to years[3]

It is also advised to store the compound in a dry, dark environment.[3]

Degradation Pathways

Detailed studies on the degradation kinetics and pathways of this compound under various stress conditions (e.g., pH, light, and temperature) are not extensively available in the provided search results. However, based on its chemical structure containing amide functionalities, it is susceptible to hydrolysis under acidic or basic conditions. The presence of a conjugated double bond also suggests potential for photo-degradation.

Experimental Protocols

Detailed experimental protocols for the characterization and stability testing of this compound are not explicitly available. The following sections outline general methodologies that are applicable for these purposes, based on standard pharmaceutical practices.

Determination of Physicochemical Properties
  • Melting Point: Determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of this compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by HPLC or UV-Vis spectroscopy.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values. This involves dissolving this compound in a suitable solvent and monitoring the change in a physical property as a function of pH.

  • Spectroscopic Analysis:

    • NMR: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d6).

    • IR: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

    • UV-Vis: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable transparent solvent.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Stability Testing

For a comprehensive stability assessment, the following studies should be conducted according to ICH guidelines:

  • Forced Degradation Studies:

    • Hydrolytic Stability: this compound is subjected to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures. Samples are analyzed at various time points to determine the rate of degradation.

    • Photostability: The solid drug substance and its solution are exposed to a combination of visible and UV light in a photostability chamber. The extent of degradation is assessed by a stability-indicating analytical method.

    • Thermal Stability: The solid drug is exposed to high temperatures (e.g., 60-80 °C) and the degradation is monitored over time.

  • Long-Term and Accelerated Stability Studies: The drug substance is stored under controlled temperature and humidity conditions (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated) for an extended period. Samples are withdrawn at predetermined intervals and analyzed for any changes in physical and chemical properties.

Visualizations

Experimental Workflow: Isolation and Characterization of this compound

The following diagram illustrates a general workflow for the isolation and characterization of a natural product antibiotic like this compound, based on the initial discovery reports.[1][4]

experimental_workflow cluster_production Production cluster_isolation Isolation cluster_characterization Characterization cluster_activity Biological Evaluation A Streptomyces kurssanovii Culture B Extraction from Culture A->B C Chromatographic Purification B->C D Spectroscopic Analysis (NMR, IR, MS, UV-Vis) C->D E Physicochemical Testing (Melting Point, Solubility) C->E F Structure Elucidation D->F E->F G Antibacterial Activity Assay F->G

Figure 1: General workflow for the isolation and characterization of this compound.
Hypothetical Mechanism of Action: Antibacterial Activity

This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] While its specific molecular target has not been detailed in the provided search results, the following diagram illustrates potential targets for antibacterial agents within a bacterial cell. The exact mechanism of this compound remains a subject for further investigation.

mechanism_of_action cluster_bacterium Bacterial Cell CW Cell Wall CM Cell Membrane Ribosome Ribosome (Protein Synthesis) DNA DNA/RNA (Nucleic Acid Synthesis) Metabolism Metabolic Pathways This compound This compound This compound->CW Inhibition of Synthesis? This compound->CM Disruption? This compound->Ribosome Inhibition? This compound->DNA Inhibition of Replication/Transcription? This compound->Metabolism Interference?

Figure 2: Potential antibacterial targets for this compound.

References

The Genetic Basis of Fumaramidmycin Production: A Knowledge Gap

Author: BenchChem Technical Support Team. Date: November 2025

Despite its discovery decades ago, detailed genetic and biosynthetic information for the antibiotic Fumaramidmycin remains largely elusive in publicly accessible scientific literature. A comprehensive search for data on its biosynthetic gene cluster, regulatory pathways, and associated experimental protocols has yielded limited results, precluding the creation of an in-depth technical guide on the topic.

This compound was first isolated from the bacterium Streptomyces kurssanovii[1]. Early research successfully characterized its chemical structure and reported on its production, noting that the antibiotic was produced on agar plates but not in submerged liquid cultures[1]. However, since these initial reports in 1975, there appears to be a significant gap in the scientific literature regarding the molecular genetics of its production.

Modern approaches to understanding antibiotic biosynthesis heavily rely on the identification and characterization of the biosynthetic gene cluster (BGC). BGCs are discrete groups of genes in an organism's genome that encode the enzymatic machinery required for the synthesis of a specific secondary metabolite. The sequencing and analysis of these clusters are fundamental to elucidating the biosynthetic pathway, understanding its regulation, and potentially engineering the pathway for improved production or the creation of novel derivatives.

Despite extensive searches for the this compound BGC in Streptomyces kurssanovii, no specific gene cluster has been publicly reported or characterized. This lack of foundational genetic information makes it impossible to provide a detailed technical guide that meets the requirements of researchers and drug development professionals. Key missing elements include:

  • Quantitative Data: There is no available data on gene expression levels, promoter strengths, or comparative yields from engineered strains.

  • Experimental Protocols: Detailed methodologies for the genetic manipulation of Streptomyces kurssanovii to study this compound production, such as gene knockout or overexpression experiments, are not described in the literature.

  • Signaling Pathways and Regulatory Networks: The specific regulatory mechanisms, including transcription factors and signaling molecules that control the expression of the this compound BGC, remain unknown.

While general principles of antibiotic regulation in Streptomyces are well-established, involving complex cascades of global and pathway-specific regulators, their specific roles in this compound production cannot be detailed without the identification of the relevant genes.

References

Methodological & Application

Application Notes and Protocols for Fumaramidmycin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramidmycin is an antibiotic produced by the bacterium Streptomyces kurssanovii NR-7GG1.[1] It exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A notable characteristic of its production is that it is synthesized by S. kurssanovii when grown on solid agar plates, but not in submerged liquid cultures.[1] This is reportedly due to the inactivation of the antibiotic through contact with vegetative mycelia in a liquid environment. The chemical structure of this compound has been identified as N-(phenylacetyl) fumaramide. This document provides a detailed, generalized protocol for the extraction and purification of this compound from solid-state fermentation, based on established methods for similar secondary metabolites from Streptomyces.

Note: The specific, detailed protocol from the original 1975 publications was not available in the public domain at the time of this writing. Therefore, the following protocol is a representative guide based on common laboratory practices for the extraction and purification of antibiotics from actinomycetes grown on solid media. Researchers should optimize these steps for their specific experimental conditions.

Data Presentation

As no specific quantitative data for this compound extraction and purification was available, the following table presents a hypothetical dataset that could be expected from a typical extraction and purification process. This table is for illustrative purposes to guide researchers in their data collection and analysis.

Purification StepTotal Volume (mL)Total Dry Weight (mg)Antimicrobial Activity (Units/mg)Yield (%)Purity (%)
Crude Solvent Extract500150010010010
Post-Liquid-Liquid Extraction2006002208825
Silica Gel Chromatography Pool501507507585
Final Purified Fraction103095019>95

Experimental Protocols

Fermentation of Streptomyces kurssanovii for this compound Production

This protocol describes the solid-state fermentation of S. kurssanovii on agar plates to produce this compound.

Materials:

  • Streptomyces kurssanovii NR-7GG1 culture

  • Yeast Extract-Malt Extract (YEME) Agar or other suitable solid medium

  • Sterile Petri dishes (150 mm diameter)

  • Incubator

Procedure:

  • Prepare YEME agar and sterilize by autoclaving.

  • Aseptically pour the molten agar into sterile 150 mm Petri dishes and allow them to solidify.

  • Inoculate the agar plates with a spore suspension or a mycelial culture of S. kurssanovii.

  • Incubate the plates at 28-30°C for 7-10 days, or until sufficient growth and antibiotic production are achieved.

Extraction of Crude this compound

This protocol outlines the extraction of the antibiotic from the solid agar culture using an organic solvent. Ethyl acetate is a common solvent for extracting such metabolites.

Materials:

  • Cultured agar plates of S. kurssanovii

  • Ethyl acetate

  • Sterile spatula or cell scraper

  • Large sterile beaker or flask

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • After the incubation period, cut the agar from the plates into small pieces using a sterile spatula.

  • Transfer the agar pieces into a large sterile beaker or flask.

  • Add ethyl acetate to the flask in a 1:2 ratio (w/v) of agar to solvent.

  • Agitate the mixture on a shaker or with a magnetic stirrer for 4-6 hours at room temperature to extract the antibiotic.

  • Separate the agar debris from the ethyl acetate extract by filtration through a Buchner funnel with Whatman No. 1 filter paper.

  • Collect the ethyl acetate filtrate, which now contains the crude this compound.

  • Concentrate the crude extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol) for further purification.

Purification of this compound by Silica Gel Chromatography

This protocol describes a general method for purifying this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: A gradient of chloroform and ethyl acetate is a plausible choice for separating compounds of intermediate polarity.

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase and load it carefully onto the top of the silica gel bed.

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 chloroform:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.

  • Monitoring by TLC: Monitor the collected fractions by TLC to identify those containing this compound. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under a UV lamp.

  • Pooling and Concentration: Pool the fractions that contain the pure compound.

  • Concentrate the pooled fractions to dryness using a rotary evaporator to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Fumaramidmycin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of S. kurssanovii on Agar Plates B Incubation (7-10 days, 28-30°C) A->B C Harvesting and Maceration of Agar Culture B->C Solid Culture D Solvent Extraction (Ethyl Acetate) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G Crude this compound Extract F->G H Silica Gel Column Chromatography G->H Crude Extract I Fraction Collection H->I J TLC Analysis I->J K Pooling of Pure Fractions J->K L Final Concentration K->L M Purified this compound L->M

Caption: Workflow for this compound production, extraction, and purification.

Logical Relationship of Key Steps

Logical_Relationships Start Start: Solid-State Culture Extraction Extraction: Isolate Crude Product Start->Extraction Provides Biomass Purification Purification: Separate Target Molecule Extraction->Purification Yields Crude Extract End End: Pure this compound Purification->End Results in

Caption: Key stages in obtaining pure this compound from solid culture.

References

Application Notes and Protocols: Synthesis and Evaluation of Fumaramidmycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of Fumaramidmycin and its analogs. This compound, a natural product isolated from Streptomyces kurssanovii, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The core structure, N-(phenylacetyl) fumaramide, presents a promising scaffold for the development of novel anti-infective agents.

This document outlines detailed, representative protocols for the synthesis of a focused library of this compound analogs. Furthermore, it includes hypothetical biological data to serve as a template for the evaluation and comparison of these synthesized compounds. Finally, a plausible mechanism of action is proposed and visualized to guide further mechanistic studies.

Rationale for Analog Synthesis

The synthesis of analogs of a natural product is a cornerstone of medicinal chemistry, aimed at improving potency, altering the spectrum of activity, enhancing pharmacokinetic properties, and reducing toxicity. For this compound, the phenylacetyl moiety offers a readily modifiable position to explore structure-activity relationships (SAR). By substituting the phenyl ring and altering the acyl group, it is possible to probe the key interactions between the molecule and its bacterial target.

Proposed this compound Analogs

Based on the parent structure of this compound, a series of analogs can be rationally designed to investigate the impact of electronic and steric variations on antimicrobial activity. The following analogs are proposed for initial synthesis and evaluation:

  • FM-01 (this compound): N-(phenylacetyl) fumaramide (Parent Compound)

  • FM-02: N-((4-chlorophenyl)acetyl) fumaramide

  • FM-03: N-((4-methoxyphenyl)acetyl) fumaramide

  • FM-04: N-(propionyl) fumaramide

  • FM-05: N-(benzoyl) fumaramide

Experimental Protocols

The following protocols describe a general, two-step synthetic sequence for this compound and its analogs, starting from fumaric acid.

General Synthesis Workflow

Synthesis_Workflow FumaricAcid Fumaric Acid Fumaramide Fumaramide FumaricAcid->Fumaramide 1. Ammonolysis This compound This compound Analog Fumaramide->this compound 2. Acylation AcylChloride Acyl Chloride (e.g., Phenylacetyl chloride) AcylChloride->this compound

Caption: General workflow for the synthesis of this compound analogs.

Protocol 1: Synthesis of Fumaramide from Fumaric Acid

Objective: To synthesize the key intermediate, fumaramide, from fumaric acid.

Materials:

  • Fumaric acid

  • Thionyl chloride

  • Ammonia solution (concentrated)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware

Procedure:

  • Activation of Fumaric Acid: In a round-bottom flask, suspend fumaric acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

  • Reflux the mixture for 2-3 hours until the solid has dissolved and gas evolution has ceased.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude fumaryl chloride.

  • Ammonolysis: Dissolve the crude fumaryl chloride in anhydrous DCM and cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonia solution (5-10 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Filter the reaction mixture to remove ammonium chloride precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure fumaramide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound Analogs (General Procedure)

Objective: To synthesize this compound and its analogs by N-acylation of fumaramide.

Materials:

  • Fumaramide (from Protocol 1)

  • Appropriate acyl chloride (e.g., phenylacetyl chloride for FM-01) (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve fumaramide (1 equivalent) in anhydrous DCM or THF.

  • Add the base (TEA or pyridine) (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add the corresponding acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Biological Evaluation: Antimicrobial Susceptibility Testing

The synthesized this compound analogs should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial strains.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of each this compound analog that inhibits the visible growth of a test bacterium.

Materials:

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Grow bacterial cultures to the mid-logarithmic phase in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of each this compound analog in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Hypothetical Antimicrobial Activity Data

The following table presents hypothetical MIC values for the proposed this compound analogs. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.

CompoundS. aureus (Gram-positive) MIC (µg/mL)B. subtilis (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)P. aeruginosa (Gram-negative) MIC (µg/mL)
FM-01 16832>64
FM-02 841664
FM-03 321664>64
FM-04 >64>64>64>64
FM-05 321664>64

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action of this compound is not yet elucidated. However, based on its structure, a plausible hypothesis is that it acts as an inhibitor of a key bacterial enzyme involved in cell wall biosynthesis or another essential metabolic pathway. The unsaturated amide moiety could potentially act as a Michael acceptor, forming a covalent bond with a nucleophilic residue in the active site of its target enzyme.

Proposed Signaling Pathway Inhibition

Proposed_Mechanism This compound This compound Analog TargetEnzyme Bacterial Target Enzyme (e.g., MurA ligase) This compound->TargetEnzyme Inhibition Product Essential Product (e.g., Peptidoglycan precursor) TargetEnzyme->Product Catalysis Substrate Enzyme Substrate Substrate->TargetEnzyme CellWall Bacterial Cell Wall Synthesis Product->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Proposed mechanism of action for this compound analogs.

This proposed pathway suggests that this compound analogs may inhibit a critical enzyme in the bacterial cell wall synthesis pathway. This inhibition would lead to a disruption of cell wall integrity and ultimately result in bacterial cell lysis. Further studies, such as target identification and validation experiments, are required to confirm this hypothesis.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Fumaramidmycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramidmycin is an antibiotic isolated from Streptomyces kurssanovii. It has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria[1]. The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[2][3][4]. This quantitative measure is essential for preclinical development and for establishing the therapeutic potential of new antimicrobial agents like this compound.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[5][6] This method is recommended by standards committees such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Principle of MIC Determination

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[2][5]

Materials and Reagents

  • This compound (analytical grade)

  • Test microorganisms (e.g., ATCC quality control strains, clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel)

  • Single-channel pipettes

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards (0.5)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Growth control wells (no antibiotic)

  • Sterility control wells (no bacteria)

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO, sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions that is at least two-fold higher than the highest concentration to be tested.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure
  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the starting concentration of this compound (prepared in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10.

  • Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Well 11 will be the growth control (no antibiotic). Add 100 µL of CAMHB.

  • Well 12 will be the sterility control (no bacteria, no antibiotic).

  • Inoculate wells 1 through 11 with 10 µL of the standardized bacterial suspension (final volume in each well will be approximately 110 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL). Do not inoculate the sterility control well (well 12).

  • Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpretation of Results
  • After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.

  • The sterility control (well 12) should show no growth.

  • The growth control (well 11) should show distinct turbidity or a cell pellet.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation

The following table presents hypothetical MIC data for this compound against a panel of standard quality control organisms.

MicroorganismATCC Strain No.This compound MIC (µg/mL)
Staphylococcus aureus292134
Enterococcus faecalis292128
Escherichia coli2592216
Pseudomonas aeruginosa2785332
Streptococcus pneumoniae496192

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate stock->serial_dilution Add to Well 1 inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate Add to Wells 1-11 serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read

Caption: Experimental workflow for MIC determination.

Signaling_Pathway This compound This compound Target Bacterial Target (e.g., Cell Wall Synthesis) This compound->Target Inhibition Inhibition of Target Function Target->Inhibition Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Growth_Inhibition

Caption: Putative mechanism of action pathway.

Logical_Relationship Concentration This compound Concentration MIC MIC Value Concentration->MIC Lowest concentration with no visible growth Growth Visible Bacterial Growth Growth->MIC Absence of

Caption: Logical relationship for MIC determination.

References

Application Notes and Protocols for Fumaramidmycin Susceptibility Testing using Agar Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The agar diffusion assay, widely known as the Kirby-Bauer test, is a standardized, cost-effective, and broadly utilized method for determining the susceptibility of bacteria to antimicrobial agents.[1][2] This method relies on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium, resulting in a gradient of the agent.[1][3] If the microorganism is susceptible to the agent, a clear zone of no growth, termed the zone of inhibition, will form around the disk.[4] The diameter of this zone is inversely related to the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[5] These application notes provide a detailed protocol for utilizing the agar diffusion assay to assess the susceptibility of bacterial isolates to Fumaramidmycin, a novel antibiotic.

This compound, isolated from Streptomyces kurssanovii, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][7] The structure of this compound has been identified as N-(phenylacetyl) fumaramide.[7] While the precise antimicrobial mechanism of action is not extensively detailed in current literature, the agar diffusion assay serves as an essential primary screening method to determine its spectrum of activity and potency against various bacterial strains. The following protocols are based on the standardized Kirby-Bauer method to ensure reproducibility and accuracy.[8][9]

Experimental Protocols

Materials

  • This compound powder

  • Sterile 6 mm paper disks

  • Solvent for this compound (e.g., sterile distilled water, DMSO, depending on solubility)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth in 100 mm or 150 mm Petri dishes)[3]

  • Test bacterial strains (e.g., ATCC control strains and clinical isolates)

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)[4]

  • Calipers or a ruler for measuring zone diameters in millimeters[10]

  • Sterile forceps or disk dispenser[8]

  • Vortex mixer

  • Micropipettes and sterile tips

Protocol 1: Preparation of this compound Disks

  • Stock Solution Preparation: Prepare a stock solution of this compound at a desired concentration by dissolving the powder in a minimal amount of an appropriate sterile solvent.

  • Disk Impregnation: Aseptically apply a standardized volume of the this compound stock solution to each sterile 6 mm paper disk to achieve the desired final concentration per disk (e.g., 30 µ g/disk ).

  • Drying: Allow the disks to dry completely in a sterile environment, such as a biological safety cabinet, before use.

  • Storage: Store the prepared disks in a tightly sealed container with a desiccant at 2-8°C.[11] Expired disks should not be used.[11]

Protocol 2: Agar Diffusion Assay (Kirby-Bauer Method)

  • Inoculum Preparation:

    • From a pure, overnight culture (18-24 hours) on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.[4]

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.[1]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][11] Use a spectrophotometer or visual comparison against the standard in adequate light.[11]

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[3]

    • Remove excess fluid by pressing the swab firmly against the inside wall of the tube above the liquid level.[4]

    • Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth.[4] This is typically achieved by streaking in three directions, rotating the plate approximately 60 degrees between each streaking.[3][4] Finally, swab the rim of the agar.[4]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[8][11]

  • Application of this compound Disks:

    • Using sterile forceps or a disk dispenser, place the prepared this compound disks onto the inoculated agar surface.[4][8]

    • Ensure that the disks are placed at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the petri dish to avoid overlapping zones.[11]

    • Gently press each disk to ensure complete contact with the agar surface.[4] Do not move a disk once it has made contact with the agar, as diffusion begins almost instantaneously.[4][11]

  • Incubation:

    • Invert the plates and place them in an incubator set to 35°C ± 2°C within 15 minutes after disk placement.[4]

    • Incubate for 16-18 hours.[4]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using calipers or a ruler.[10] The zone of inhibition is the area where no bacterial growth is visible to the unaided eye.[12]

    • Measure the zone from the underside of the plate. If there is a hazy zone of growth within the clear zone, measure only the diameter of the completely clear zone.[10] In cases of overlapping zones, the radius can be measured from the center of the disk to the edge of the zone and multiplied by two.[8]

    • Interpret the results by comparing the measured zone diameters to established interpretive criteria for susceptible, intermediate, and resistant categories.[5] Since this compound is a novel antibiotic, these criteria will need to be developed. Initially, larger zones of inhibition indicate greater susceptibility.[5][13]

Data Presentation

Quantitative data from this compound susceptibility testing should be recorded in a structured table to facilitate comparison and analysis.

Table 1: this compound Susceptibility Data

Test OrganismStrain IDThis compound Disk Content (µg)Zone of Inhibition Diameter (mm) - Replicate 1Zone of Inhibition Diameter (mm) - Replicate 2Zone of Inhibition Diameter (mm) - Replicate 3Mean Zone Diameter (mm)Interpretation (S/I/R)*
Staphylococcus aureusATCC 2592330
Escherichia coliATCC 2592230
Clinical Isolate 130
Clinical Isolate 230

*Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) will be based on breakpoints established during further drug development and standardization.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the agar diffusion assay for testing this compound susceptibility.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum_prep fum_disk_prep Prepare this compound Disks start->fum_disk_prep inoculate_plate Inoculate Mueller-Hinton Agar Plate inoculum_prep->inoculate_plate apply_disks Apply this compound Disks fum_disk_prep->apply_disks inoculate_plate->apply_disks incubate Incubate Plates (35°C, 16-18h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Results (Susceptible/Intermediate/Resistant) measure_zones->interpret_results end_node End interpret_results->end_node

Caption: Workflow for this compound susceptibility testing using the agar diffusion assay.

References

Application Notes and Protocols for Fumaramidmycin Potency Assessment using Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramidmycin is a novel antibiotic isolated from Streptomyces kurssanovii with reported activity against both Gram-positive and Gram-negative bacteria.[1] Its structural relationship to fumaric acid, which has demonstrated antifungal properties, suggests that this compound may also possess antifungal activity.[2] This document provides a detailed protocol for determining the in vitro potency of this compound against fungal pathogens using the broth microdilution method. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5]

The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are adapted for the evaluation of a novel, investigational compound like this compound.[6][7][8][9]

Data Presentation

Quantitative data from broth microdilution assays should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting MIC data for this compound against a panel of fungal isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainATCC No.This compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans90028
Candida glabrata90030
Candida parapsilosis22019
Cryptococcus neoformans32045
Aspergillus fumigatus204305

Table 2: Quality Control (QC) Ranges for Reference Strains.

QC StrainATCC No.Antimicrobial AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)
Candida parapsilosis22019Amphotericin B0.25 - 2.0
Candida krusei6258Amphotericin B0.5 - 4.0
Candida parapsilosis22019Fluconazole1.0 - 8.0
Candida krusei6258Fluconazole16 - 128

Experimental Protocols

This section details the step-by-step methodology for performing the broth microdilution assay to determine the MIC of this compound.

Materials and Reagents
  • This compound (stock solution of known concentration)

  • RPMI-1640 broth with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile, disposable plasticware (pipette tips, reservoirs)

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Positive control antifungals (e.g., Amphotericin B, Fluconazole)

  • Fungal isolates and quality control strains

  • Sterile saline (0.85%)

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Humidified incubator

Preparation of Media

Prepare RPMI-1640 medium according to the manufacturer's instructions. The medium should be buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0 at 25°C.[10] Filter-sterilize the medium and store it at 4°C.

Inoculum Preparation
  • Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

  • Harvest mature colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]

Preparation of this compound Dilutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the test wells should not exceed 1% and should be demonstrated to not affect fungal growth.

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations. For a novel compound, a broad range (e.g., 0.06 to 64 µg/mL) is recommended for initial screening.

  • Transfer 100 µL of each this compound dilution to the corresponding wells of the test microtiter plate.

Microtiter Plate Inoculation
  • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

  • Include the following controls on each plate:

    • Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum (no drug).

    • Sterility Control: 200 µL of RPMI-1640 medium (no drug, no inoculum).

    • Positive Control: Wells with a known antifungal agent.

Incubation
  • Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be adjusted depending on the growth rate of the specific fungal isolate.

Determination of Minimum Inhibitory Concentration (MIC)
  • Following incubation, determine the MIC either visually or spectrophotometrically.

  • Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., a 50% or 90% reduction in turbidity) compared to the growth control well.[3]

  • Spectrophotometric Reading: Read the optical density (OD) of the wells at a suitable wavelength (e.g., 490 nm). The MIC is defined as the lowest drug concentration that inhibits growth by a predetermined percentage (e.g., ≥50%) compared to the growth control.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis Media Prepare RPMI-1640 Medium Plate Dispense Drug Dilutions into 96-Well Plate Media->Plate Inoculum Prepare and Standardize Fungal Inoculum Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Drug Prepare Serial Dilutions of this compound Drug->Plate Plate->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 35°C for 24-48h Controls->Incubate Read Read MICs Visually or Spectrophotometrically Incubate->Read Analyze Record and Analyze MIC Data Read->Analyze

Caption: Experimental workflow for the broth microdilution method.

While the specific signaling pathway of this compound is not yet elucidated, many antifungal agents target the fungal cell wall or cell membrane. The diagram below illustrates a generalized signaling pathway for a hypothetical antifungal agent that disrupts the fungal cell membrane.

Antifungal_Signaling_Pathway cluster_drug_interaction Drug-Membrane Interaction cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Binds to or disrupts Permeability Increased Membrane Permeability Membrane->Permeability Ion_Leakage Ion Leakage (K+, H+) Permeability->Ion_Leakage Potential Loss of Membrane Potential Permeability->Potential Metabolism Inhibition of Metabolic Processes Ion_Leakage->Metabolism Potential->Metabolism Growth Inhibition of Fungal Growth Metabolism->Growth Death Cell Death Growth->Death

Caption: Hypothetical signaling pathway of this compound.

References

Application Note: Mass Spectrometry for the Identification of Fumaramidmycin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumaramidmycin is a novel antibiotic with potential therapeutic applications. Understanding its metabolic fate is crucial for drug development, as metabolites can influence both the efficacy and toxicity of the parent compound. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and characterization of drugs and their metabolites. This application note provides a comprehensive overview and detailed protocols for the use of mass spectrometry in the identification of this compound and its metabolites. The methodologies described herein are based on established techniques for the analysis of other antibiotics and can be adapted for this novel compound.[1][2]

Core Principles

The identification of this compound and its metabolites involves a multi-step process that includes sample preparation, chromatographic separation, and mass spectrometric detection. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, provides accurate mass measurements, which are essential for determining the elemental composition of the parent drug and its metabolites.[3][4][5] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the ionized molecules, generating characteristic fragment ions that provide structural information.[6][7]

Experimental Workflow

The general workflow for the identification of this compound and its metabolites is depicted below. This process begins with sample collection from in vitro or in vivo metabolism studies, followed by extraction of the analytes, LC-MS analysis, and data processing to identify potential metabolites.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification Sample Biological Sample (e.g., Plasma, Urine, Microsomes) Extraction Analyte Extraction (SPE or LLE) Sample->Extraction Collect sample Concentration Sample Concentration Extraction->Concentration Extract analytes LC_Separation UPLC/HPLC Separation Concentration->LC_Separation Inject sample MS_Detection MS Detection (Q-TOF) LC_Separation->MS_Detection Elute analytes MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Select precursor ions Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Metabolite_Detection Putative Metabolite Detection Data_Acquisition->Metabolite_Detection Compare to control Structure_Elucidation Structure Elucidation Metabolite_Detection->Structure_Elucidation Analyze fragmentation

Caption: Experimental workflow for metabolite identification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical to remove matrix interferences and enrich the analytes of interest.[1][8] Solid-phase extraction (SPE) is a commonly used method for cleaning up complex biological samples.[3][5]

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

  • Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound and its metabolites with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography

Ultra-high-performance liquid chromatography (UPLC) is preferred for its high resolution and sensitivity.[3][4][5][9] A reversed-phase C18 column is typically used for the separation of small molecule drugs and their metabolites.

Protocol: UPLC Separation

  • UPLC System: Waters ACQUITY UPLC I-Class PLUS or equivalent

  • Column: Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm) or equivalent[10]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min[10]

  • Injection Volume: 3 µL[10]

  • Column Temperature: 40 °C[10]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B

Mass Spectrometry

High-resolution mass spectrometry with a Q-TOF instrument allows for accurate mass measurements of precursor and product ions, facilitating the identification of elemental compositions.[3][4][5]

Protocol: Q-TOF Mass Spectrometry

  • Mass Spectrometer: Agilent 6470 TQ mass spectrometer or equivalent[11]

  • Ionization Source: Electrospray Ionization (ESI), positive mode[10]

  • Spray Voltage: 5500 V[10]

  • Vaporizer Temperature: 550 °C[10]

  • MS Scan Range: m/z 100-1000

  • MS/MS: Data-dependent acquisition (DDA) with collision-induced dissociation (CID). Select the top 3-5 most intense ions from each MS scan for fragmentation.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Data Presentation

The accurate mass measurements obtained from the Q-TOF MS analysis are used to propose the elemental composition of this compound and its potential metabolites. The table below provides a template for summarizing this data.

Table 1: Putative Identification of this compound and its Metabolites

AnalyteRetention Time (min)Observed m/zProposed FormulaMass Error (ppm)Proposed Metabolic Reaction
This compound8.5[Enter Value][Enter Formula][Enter Value]-
Metabolite 17.2[Enter Value][Enter Formula][Enter Value]Hydroxylation (+16 Da)
Metabolite 26.8[Enter Value][Enter Formula][Enter Value]Glucuronidation (+176 Da)
Metabolite 39.1[Enter Value][Enter Formula][Enter Value]N-dealkylation
Metabolite 47.9[Enter Value][Enter Formula][Enter Value]Oxidation (+16 Da)

Metabolite Identification and Fragmentation

The identification of metabolites is based on the mass shift from the parent drug and the interpretation of MS/MS fragmentation patterns.[12][13] Common metabolic transformations include oxidation, hydroxylation, dealkylation, and conjugation with endogenous molecules such as glucuronic acid or sulfate.[14]

The diagram below illustrates the general pathways for Phase I and Phase II metabolism of a xenobiotic compound like this compound.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation CYP450 Enzymes Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Enzymes Dealkylation Dealkylation This compound->Dealkylation CYP450 Enzymes Excretion Excretion This compound->Excretion Unchanged Drug Glucuronidation Glucuronidation Oxidation->Glucuronidation Functionalized Metabolites Sulfation Sulfation Oxidation->Sulfation Functionalized Metabolites Glutathione_Conj Glutathione Conjugation Oxidation->Glutathione_Conj Functionalized Metabolites Hydroxylation->Glucuronidation Functionalized Metabolites Hydroxylation->Sulfation Functionalized Metabolites Hydroxylation->Glutathione_Conj Functionalized Metabolites Dealkylation->Glucuronidation Functionalized Metabolites Dealkylation->Sulfation Functionalized Metabolites Dealkylation->Glutathione_Conj Functionalized Metabolites Glucuronidation->Excretion Sulfation->Excretion Glutathione_Conj->Excretion

Caption: General metabolic pathways of xenobiotics.

By comparing the fragmentation pattern of a metabolite with that of the parent drug, the site of metabolic modification can often be elucidated. For example, a mass shift of 16 Da in a fragment ion would suggest that hydroxylation occurred on that part of the molecule.

Conclusion

The combination of UPLC with high-resolution Q-TOF mass spectrometry provides a powerful platform for the identification and structural elucidation of this compound and its metabolites. The detailed protocols and workflow presented in this application note serve as a robust starting point for researchers in the field of drug metabolism and pharmacokinetics. The successful application of these methods will provide critical insights into the metabolic fate of this compound, supporting its continued development as a potential therapeutic agent.

References

Application Note: Developing a Stable Formulation of Fumaramidmycin for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

AN-FUM-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to developing a stable formulation of Fumaramidmycin for use in in vitro and in vivo research applications. It outlines key considerations, experimental protocols, and data presentation for solubility enhancement and stability assessment.

Introduction

This compound, an antibiotic produced by Streptomyces kurssanovii, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria[1]. Its chemical structure is N-(phenylacetyl) fumaramide[2]. For consistent and reproducible experimental results, a stable and well-characterized formulation is crucial. This application note details a systematic approach to developing and validating a stable this compound formulation.

1. Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for designing an appropriate formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₃[3]
Molecular Weight 232.23 g/mol [3]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
Storage (Short-term) Dry, dark, 0 - 4 °C (days to weeks)[3]
Storage (Long-term) Dry, dark, -20 °C (months to years)[3]
Shipping Condition Ambient temperature (stable for a few weeks)[3]

2. Formulation Development Workflow

The development of a stable this compound formulation should follow a logical progression from excipient screening to long-term stability testing. The following workflow is recommended:

G Figure 1: this compound Formulation Development Workflow A This compound Characterization (Solubility, Purity) B Excipient Screening (Solvents, Buffers, Stabilizers) A->B C Preliminary Formulation Preparation B->C D Short-Term Stability Assessment (Accelerated Conditions) C->D E Lead Formulation Selection D->E F Long-Term Stability Studies (Recommended Storage Conditions) E->F G Final Formulation Protocol F->G

Figure 1: this compound Formulation Development Workflow

3. Experimental Protocols

This section provides detailed protocols for key experiments in the formulation development process.

3.1. Protocol 1: Solubility Assessment

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Method:

  • Prepare saturated solutions of this compound in each solvent/buffer by adding an excess amount of the compound to 1 mL of the vehicle in a microcentrifuge tube.

  • Vortex the tubes vigorously for 2 minutes.

  • Equilibrate the samples at room temperature for 24 hours with continuous agitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

Data Presentation:

Table 2: Solubility of this compound in Various Vehicles

VehicleTemperature (°C)Solubility (mg/mL)
DMSO25
Ethanol25
Propylene Glycol25
PEG 40025
PBS, pH 7.425
Citrate Buffer, pH 5.025

3.2. Protocol 2: Formulation Preparation

Objective: To prepare trial formulations of this compound for stability testing.

Materials:

  • This compound powder

  • Selected solvents and excipients from Protocol 1

  • Sterile filters (0.22 µm)

Method:

  • Based on the solubility data, select promising vehicles.

  • Prepare a stock solution of this compound in a primary solvent (e.g., DMSO).

  • Prepare different formulations by diluting the stock solution with various co-solvents and buffers to achieve the desired final concentration and vehicle composition.

  • For sterile applications, filter the final formulation through a 0.22 µm sterile filter.

Example Formulations:

Table 3: Example this compound Trial Formulations

Formulation IDThis compound (mg/mL)Primary SolventCo-solvent/BufferRatio (v/v)
FUM-0110DMSOPBS, pH 7.410:90
FUM-0210DMSO20% PEG 400 in water5:95
FUM-035EthanolSaline10:90

3.3. Protocol 3: Stability Assessment using HPLC

Objective: To evaluate the chemical stability of this compound formulations under different storage conditions.

Materials:

  • Trial formulations from Protocol 2

  • HPLC system with a stability-indicating method

  • Temperature and humidity-controlled stability chambers

Method:

  • Aliquot the trial formulations into appropriate storage vials.

  • Store the vials under the conditions specified in Table 4. These conditions are based on ICH guidelines for stability testing[4][5].

  • At each time point (0, 1, 2, and 4 weeks for accelerated stability; and 0, 1, 3, and 6 months for long-term stability), withdraw an aliquot from each formulation.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.

Stability Testing Workflow:

G Figure 2: Stability Testing Workflow A Prepare Trial Formulations B Initial Analysis (T=0) (HPLC, pH, Visual Inspection) A->B C Store at Different Conditions (Accelerated, Long-Term) B->C D Analyze at Specified Time Points C->D E Data Analysis (% Recovery, Degradant Formation) D->E F Determine Shelf-Life E->F

Figure 2: Stability Testing Workflow

Data Presentation:

Table 4: Accelerated Stability Study Conditions and Time Points

Storage ConditionTime Points
40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 4 weeks
25°C ± 2°C / 60% RH ± 5% RH0, 1, 2, 4 weeks
4°C0, 1, 2, 4 weeks

Table 5: Long-Term Stability Study Conditions and Time Points

Storage ConditionTime Points
-20°C0, 1, 3, 6 months
4°C0, 1, 3, 6 months

Table 6: Stability Data for this compound Formulation FUM-XX

Storage ConditionTime Point% this compound RemainingAppearancepH
40°C / 75% RH0 weeks100Clear, colorless7.4
1 week
2 weeks
4 weeks
25°C / 60% RH0 weeks100Clear, colorless7.4
1 week
2 weeks
4 weeks

4. Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound is not yet fully elucidated, other fumaric acid esters are known to interact with the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response[6][7][8]. A potential, hypothesized signaling pathway is illustrated below.

G Figure 3: Hypothesized Nrf2 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus F This compound K Keap1 F->K inactivates N Nrf2 K->N degradation N_nuc Nrf2 N->N_nuc translocation ARE Antioxidant Response Element (ARE) N_nuc->ARE G Antioxidant Gene Expression ARE->G activates

Figure 3: Hypothesized Nrf2 Signaling Pathway

The development of a stable formulation is a critical step in the preclinical evaluation of this compound. By following the systematic approach outlined in this application note, researchers can develop a well-characterized and stable formulation suitable for their specific research needs. This will ensure the reliability and reproducibility of experimental data. It is recommended to always use a freshly prepared formulation or one that has been validated for stability under the intended storage and use conditions.

References

In Vivo Efficacy of Fumaramidmycin: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks detailed in vivo efficacy studies for the antibiotic Fumaramidmycin. The following application notes and protocols are therefore based on established, standardized methodologies for evaluating the in vivo efficacy of novel broad-spectrum antibiotics in relevant animal models. These protocols are intended to serve as a comprehensive guide for researchers designing and conducting such studies for this compound or other investigational antimicrobial agents.

Introduction

This compound, an antibiotic isolated from Streptomyces kurssanovii, has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria in vitro. The translation of this in vitro activity to in vivo efficacy is a critical step in the drug development process. This document provides detailed protocols for three commonly used murine infection models to assess the therapeutic potential of this compound: the murine sepsis model, the neutropenic thigh infection model, and the murine pneumonia model. Additionally, templates for data presentation and visualizations of experimental workflows and a hypothetical mechanism of action are provided to guide the research process.

Data Presentation: Templates for Quantitative Analysis

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results from in vivo efficacy studies. The following tables are templates that can be adapted for summarizing key findings.

Table 1: Survival Rate in Murine Sepsis Model

Treatment GroupDose (mg/kg)Route of AdministrationNumber of AnimalsNumber of SurvivorsSurvival Rate (%)
Vehicle Control--10110
This compound10IV10440
This compound25IV10880
This compound50IV1010100
Comparator AbxXIV10990

Table 2: Bacterial Burden in Neutropenic Thigh Infection Model

Treatment GroupDose (mg/kg)Time Post-Infection (h)Mean Log10 CFU/gram of Thigh Tissue (± SD)
Untreated Control-248.5 ± 0.4
This compound10246.2 ± 0.6
This compound25244.1 ± 0.5
This compound50242.3 ± 0.3
Comparator AbxX243.5 ± 0.4

Table 3: Bacterial Clearance in Murine Pneumonia Model

Treatment GroupDose (mg/kg)Mean Log10 CFU/gram of Lung Tissue (± SD) at 24hMean Log10 CFU/mL of BALF (± SD) at 24h
Vehicle Control-7.9 ± 0.56.8 ± 0.6
This compound255.4 ± 0.74.3 ± 0.5
This compound503.1 ± 0.42.0 ± 0.3
Comparator AbxX4.2 ± 0.63.1 ± 0.4

Experimental Protocols

Murine Sepsis Model

This model is used to evaluate the efficacy of an antibiotic in a systemic infection that can lead to septic shock.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • Pathogenic bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or appropriate growth medium

  • Saline solution (0.9% NaCl)

  • This compound and comparator antibiotic

  • Syringes and needles for injection

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in TSB at 37°C.

    • Subculture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells twice with sterile saline by centrifugation.

    • Resuspend the pellet in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The optimal infectious dose should be determined in pilot studies to induce a lethal infection in a specified timeframe.

  • Induction of Sepsis:

    • Inject the bacterial suspension intraperitoneally (IP) into the mice.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), administer this compound or a comparator antibiotic via the desired route (e.g., intravenous, subcutaneous).

    • A vehicle control group should receive the same volume of the vehicle used to dissolve the antibiotics.

  • Monitoring and Endpoints:

    • Monitor the animals for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival for a specified period (e.g., 7 days).

    • The primary endpoint is typically survival.

    • Secondary endpoints can include bacterial load in blood and organs (spleen, liver) at specific time points.

Neutropenic Thigh Infection Model

This model is useful for assessing the efficacy of an antibiotic in a localized infection in an immunocompromised host.

Materials:

  • 6-8 week old ICR or Swiss Webster mice

  • Cyclophosphamide for inducing neutropenia

  • Pathogenic bacterial strain

  • Materials for bacterial culture and injection as in the sepsis model

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide IP to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[1][2]

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the sepsis model.

  • Induction of Thigh Infection:

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of the mice.

  • Treatment:

    • Begin treatment with this compound, comparator antibiotic, or vehicle at a specified time post-infection (e.g., 2 hours).

  • Endpoint Analysis:

    • At a predetermined time (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

Murine Pneumonia Model

This model assesses the efficacy of an antibiotic in a respiratory tract infection.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • Pathogenic bacterial strain (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

  • Materials for bacterial culture and injection

  • Anesthesia (e.g., isoflurane)

  • Intratracheal or intranasal instillation device

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial suspension as previously described.

  • Induction of Pneumonia:

    • Anesthetize the mice.

    • Instill a small volume (e.g., 20-50 µL) of the bacterial suspension directly into the lungs via intratracheal or intranasal administration.

  • Treatment:

    • Initiate treatment with this compound, comparator antibiotic, or vehicle at a designated time post-infection (e.g., 2-4 hours).

  • Endpoint Analysis:

    • At a specified time (e.g., 24 or 48 hours post-infection), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) and/or lung tissue.

    • Homogenize the lung tissue.

    • Determine the bacterial load in BALF and lung homogenates by serial dilution and plating.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (7 days) neutropenia Induction of Neutropenia (if applicable) acclimatization->neutropenia infection Infection of Animals (e.g., IP, IM, IT) neutropenia->infection inoculum_prep Bacterial Inoculum Preparation inoculum_prep->infection treatment Treatment Administration (this compound, Comparator, Vehicle) infection->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (e.g., Bacterial Load in Tissues) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis hypothetical_pathway This compound This compound bacterial_cell_wall Bacterial Cell Wall This compound->bacterial_cell_wall penetrates inhibition Inhibition This compound->inhibition target_enzyme Essential Bacterial Enzyme (e.g., in Cell Wall Synthesis) pathway_disruption Metabolic Pathway Disruption target_enzyme->pathway_disruption catalyzes inhibition->target_enzyme cell_lysis Bacterial Cell Lysis and Death pathway_disruption->cell_lysis leads to

References

Application Notes and Protocols: Assessing the Efficacy of Fumaramidmycin against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These complex, surface-associated communities of bacteria are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier. The development of novel anti-biofilm agents is a critical area of research. Fumaramidmycin, an antibiotic known for its activity against both Gram-positive and Gram-negative bacteria, represents a potential candidate for combating biofilm-related infections.[1] This document provides a comprehensive set of protocols to systematically evaluate the effect of this compound on bacterial biofilm formation and established biofilms.

The following protocols detail quantitative and qualitative methods to assess the anti-biofilm potential of this compound, including the determination of minimum biofilm inhibitory and eradication concentrations, visualization of biofilm architecture, and assessment of bacterial viability within the biofilm structure.

Key Experimental Techniques

A multi-faceted approach is recommended to thoroughly assess the anti-biofilm properties of this compound. This includes:

  • Crystal Violet (CV) Assay: A high-throughput method for quantifying total biofilm biomass.[2][3][4]

  • Confocal Laser Scanning Microscopy (CLSM): For three-dimensional visualization of biofilm structure and determination of bacterial viability using fluorescent stains.[5][6][7][8]

  • Scanning Electron Microscopy (SEM): To examine the detailed surface morphology and architecture of the biofilm and its constituent bacteria at high resolution.[9][10]

These techniques provide complementary data, offering a comprehensive understanding of this compound's impact on bacterial biofilms.

Data Presentation

To facilitate clear comparison and interpretation of results, all quantitative data should be summarized in structured tables.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

Bacterial StrainMBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
Staphylococcus aureus
Pseudomonas aeruginosa
Escherichia coli
[Other relevant strains]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainMBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
Staphylococcus aureus
Pseudomonas aeruginosa
Escherichia coli
[Other relevant strains]

Table 3: Quantitative Analysis of Biofilm Structure from CLSM Images

TreatmentAverage Biofilm Thickness (µm)Biomass Volume (µm³/µm²)Surface Area Coverage (%)Live/Dead Cell Ratio
Control (No Treatment)
This compound (MBIC₅₀)
This compound (MBEC₅₀)
Positive Control (e.g., Ciprofloxacin)

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Quantification

This protocol determines the minimum concentrations of this compound required to inhibit biofilm formation (MBIC) and to eradicate pre-formed biofilms (MBEC).

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for MBIC Determination:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.01.[2]

  • Plate Setup:

    • Add 100 µL of sterile growth medium to the negative control wells.

    • Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate. Add 100 µL of each dilution to the appropriate wells.

    • Add 100 µL of the diluted bacterial culture to each well containing the this compound dilutions and to the positive control wells (no drug).

  • Incubation:

    • Cover the plate and incubate at 37°C for 24-48 hours without shaking.[4]

  • Staining and Quantification:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Air dry the plate for 15 minutes.[11]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[4]

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[4]

    • Measure the absorbance at 570-600 nm using a microplate reader.[11]

Procedure for MBEC Determination:

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture (OD₆₀₀ = 0.01) to the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment:

    • Remove the planktonic cells and wash the wells with PBS.

    • Add 100 µL of fresh medium containing serial dilutions of this compound to the wells.

    • Incubate for a further 24 hours at 37°C.

  • Staining and Quantification:

    • Follow steps 4c-4g from the MBIC protocol.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of the three-dimensional structure of the biofilm and the assessment of bacterial viability.[5][6]

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial strains and growth medium

  • This compound

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar stains like Syto9 and Propidium Iodide)

  • Confocal microscope

Procedure:

  • Biofilm Growth:

    • Grow biofilms on the glass surface of the dishes/slides by inoculating with a diluted bacterial culture and incubating for 24-48 hours.

    • Treat the biofilms with the desired concentrations of this compound (e.g., MBIC₅₀, MBEC₅₀) for 24 hours. Include an untreated control.

  • Staining:

    • Gently remove the medium and wash the biofilms with PBS.

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions.

    • Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes.

  • Imaging:

    • Mount the sample on the confocal microscope stage.

    • Acquire z-stack images of the biofilm using appropriate laser excitation and emission filters for the live (green) and dead (red) stains.

  • Image Analysis:

    • Process the z-stack images to generate 3D reconstructions of the biofilm.

    • Use image analysis software (e.g., ImageJ with BiofilmQ or COMSTAT) to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.[8][12]

Protocol 3: Scanning Electron Microscopy (SEM)

This protocol provides high-resolution imaging of the biofilm's surface topography and the morphology of the embedded bacteria.

Materials:

  • Sterile coupons of a relevant material (e.g., polystyrene, glass, medical-grade silicone)

  • Bacterial strains and growth medium

  • This compound

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer

  • Secondary fixative: 1% osmium tetroxide (OsO₄)

  • Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer

  • Sputter coater with a gold-palladium target

  • Scanning electron microscope

Procedure:

  • Biofilm Formation and Treatment:

    • Place sterile coupons in a petri dish or multi-well plate.

    • Inoculate with the bacterial culture and incubate for 24-48 hours to form biofilms on the coupons.

    • Treat the biofilms with this compound as described for CLSM.

  • Fixation:

    • Gently wash the coupons with PBS.

    • Immerse the coupons in the primary fixative for at least 2 hours at room temperature.[9]

    • Rinse the samples with the buffer.

    • Post-fix with 1% osmium tetroxide for 1 hour.[9]

  • Dehydration:

    • Dehydrate the samples through a graded ethanol series (e.g., 15 minutes in each of 30%, 50%, 70%, 90%, and twice in 100% ethanol).[9]

  • Drying:

    • Critical point dry the samples using liquid CO₂ to prevent structural collapse.[9][10]

  • Coating:

    • Mount the dried samples on SEM stubs.

    • Sputter-coat the samples with a thin layer of gold-palladium to make them conductive.[9][10]

  • Imaging:

    • Observe the samples under the SEM at an appropriate accelerating voltage (e.g., 5-20 kV).[10] Capture images at various magnifications to visualize the overall biofilm structure and individual bacterial cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols and a key signaling pathway in bacterial biofilm formation that may be targeted by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Biofilm Assays cluster_analysis Data Analysis Bacterial_Culture Overnight Bacterial Culture Dilution Dilute to OD600=0.01 Bacterial_Culture->Dilution CV_Assay Crystal Violet Assay (MBIC & MBEC) Dilution->CV_Assay CLSM Confocal Microscopy (Viability & Structure) Dilution->CLSM SEM Scanning Electron Microscopy (Morphology) Dilution->SEM Fumaramidmycin_Prep Prepare this compound Dilutions Fumaramidmycin_Prep->CV_Assay Fumaramidmycin_Prep->CLSM Fumaramidmycin_Prep->SEM Quant_Data Quantitative Data (Tables 1, 2, 3) CV_Assay->Quant_Data CLSM->Quant_Data Qual_Images Qualitative Images (3D reconstructions, SEM micrographs) CLSM->Qual_Images SEM->Qual_Images

Caption: Experimental workflow for assessing this compound's anti-biofilm activity.

c_di_GMP_Signaling cluster_input Environmental Signals cluster_regulation c-di-GMP Metabolism cluster_output Phenotypic Output Signals Surface Contact, Nutrient Levels DGC Diguanylate Cyclases (DGCs) Signals->DGC Activates c_di_GMP [c-di-GMP] DGC->c_di_GMP Synthesizes PDE Phosphodiesterases (PDEs) c_di_GMP->PDE Degraded by Biofilm_Formation Biofilm Formation (EPS Production, Adhesion) c_di_GMP->Biofilm_Formation Promotes Motility Motility (Flagellar Synthesis) c_di_GMP->Motility Inhibits This compound This compound (Potential Target) This compound->DGC This compound->PDE

Caption: The cyclic di-GMP signaling pathway in bacteria, a potential target for this compound.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Streytomyces kurssanovii Fermentation for Improved Fumaramidmycin Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Fumaramidmycin production from Streptomyces kurssanovii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is an antibiotic with antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] It is a secondary metabolite produced by the bacterium Streptomyces kurssanovii.[1][3] The structure of this compound has been identified as N-(phenylacetyl) fumaramide.[4]

Q2: I am not detecting any this compound in my submerged (liquid) fermentation broth. Is this expected?

A2: Yes, this is a known challenge. Early research on Streptomyces kurssanovii strain NR-7GG1 reported that this compound was produced when the bacterium was grown on agar plates (solid-state fermentation) but not in submerged liquid cultures.[1][2] The prevailing hypothesis is that the antibiotic is inactivated through contact with the vegetative mycelia in liquid environments.[1][2]

Q3: Why is this compound production inhibited in submerged cultures?

A3: The exact mechanism is not fully elucidated, but it is believed to be a form of contact inhibition. In submerged cultures, the dense growth of mycelia may lead to the degradation or inactivation of the produced antibiotic. Secondary metabolism in Streptomyces is also closely linked to morphological differentiation, which may be altered in liquid versus solid environments.

Q4: How can I overcome the lack of this compound production in liquid culture?

A4: Several advanced fermentation strategies can be employed to mimic the conditions of solid-state culture and potentially induce this compound production. These include:

  • Immobilized Cell Fermentation: Encapsulating the mycelia in a porous matrix (e.g., calcium alginate) can protect the cells and the secondary metabolites from shear stress and contact-related inactivation.[5][6]

  • Co-cultivation: Growing S. kurssanovii with another microorganism can trigger the expression of otherwise silent biosynthetic gene clusters through microbial competition or signaling.[7][8][9]

Q5: What are the general culture conditions for Streptomyces kurssanovii?

A5: Streptomyces kurssanovii is a mesophilic bacterium that can be cultured at temperatures around 26-30°C. Standard media for Streptomyces, such as GYM Streptomyces Medium or International Streptomyces Project (ISP) media, can be used for initial cultivation.

Troubleshooting Guide

Issue: No this compound Detected in Submerged Fermentation

Possible Cause Troubleshooting Steps
Inherent Production Limitation in Submerged Culture This is the most likely cause based on existing literature.[1][2] Standard submerged fermentation is not conducive to this compound production.
Solution 1: Switch to Solid-State Fermentation. Confirm that your strain produces this compound on a suitable agar medium as a positive control.
Solution 2: Implement Immobilized Cell Fermentation. Use calcium alginate beads to encapsulate the mycelia. This can protect the antibiotic and promote production. See Experimental Protocol 2 for a detailed method.
Solution 3: Attempt Co-culture Fermentation. Introduce a second, non-interfering microorganism to potentially induce the expression of the this compound biosynthetic pathway. See Experimental Protocol 3.
Suboptimal Media Composition The fermentation medium may lack specific precursors or have an incorrect nutrient balance for this compound biosynthesis.
Action: Perform a media optimization study. Systematically vary carbon and nitrogen sources. Due to the lack of specific data for this compound, this will be an exploratory process.
Incorrect Fermentation Parameters pH, temperature, and aeration can significantly impact secondary metabolite production.
Action: Optimize physical parameters. Start with a temperature of 28-30°C and an initial pH of 6.5-7.0. Ensure adequate aeration, as Streptomyces are aerobic.
Contamination Contamination can outcompete S. kurssanovii or degrade the target compound.
Action: Ensure strict aseptic techniques throughout the inoculation and fermentation process. Periodically check culture purity via microscopy and plating.[10]

Data Presentation

As there is no publicly available quantitative data on this compound yield optimization, the following table is a template for researchers to structure their experimental results.

Table 1: Template for Comparing this compound Yields Under Different Fermentation Conditions

Fermentation Method Key Parameters Biomass (g/L) This compound Titer (mg/L) Productivity (mg/L/day)
Standard SubmergedMedium: ISP2, 28°C, 200 rpme.g., 5.2 ± 0.4e.g., Not Detectede.g., 0
Immobilized CellsMatrix: 2% Sodium Alginatee.g., 3.8 ± 0.3e.g., 15.7 ± 1.2e.g., 1.3
Co-culturePartner: e.g., Bacillus subtilise.g., 6.1 ± 0.5e.g., 8.4 ± 0.9e.g., 0.7
Solid-StateMedium: GYM AgarN/Ae.g., Zone of Inhibition (mm)N/A

Experimental Protocols

Protocol 1: Standard Submerged Fermentation of S. kurssanovii

  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. kurssanovii spores or mycelia from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP Medium 2).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial suspension is formed.

  • Production Fermentation:

    • Transfer the seed culture (5-10% v/v) to a 1 L flask containing 200 mL of production medium.

    • Incubate at 28°C, 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours).

    • Separate the mycelia from the broth by centrifugation or filtration.

    • Extract the broth and mycelia with a suitable solvent (e.g., ethyl acetate) and analyze for this compound content using HPLC or bioassay.

Protocol 2: Immobilized Cell Fermentation using Calcium Alginate

  • Culture Preparation:

    • Grow a seed culture of S. kurssanovii as described in Protocol 1.

  • Immobilization:

    • Prepare a sterile 2% (w/v) sodium alginate solution in distilled water.

    • Harvest the mycelia from the seed culture by centrifugation and resuspend in a small volume of sterile saline.

    • Mix the mycelial suspension with the sodium alginate solution at a ratio of 1:4 (v/v).

    • Extrude the mixture dropwise into a sterile, gently stirring solution of 0.2 M CaCl₂.

    • Allow the resulting beads (2-3 mm in diameter) to harden for 1-2 hours.

    • Wash the beads with sterile saline to remove excess calcium chloride and un-encapsulated cells.

  • Immobilized Fermentation:

    • Transfer the washed beads to the production medium.

    • Incubate under the same conditions as the standard submerged fermentation.

    • Analyze the broth for this compound, as the product is expected to diffuse out of the beads.

Protocol 3: Co-culture Fermentation

  • Strain Selection:

    • Choose a co-culture partner. Common choices include other actinomycetes or bacteria like Bacillus subtilis.

  • Inoculation:

    • Prepare individual seed cultures of S. kurssanovii and the partner strain.

    • Inoculate the production medium with both cultures simultaneously. An inoculation ratio of 1:1 is a common starting point.

  • Fermentation and Analysis:

    • Incubate under standard conditions.

    • Monitor the fermentation and analyze for new or enhanced peaks in the HPLC chromatogram compared to the monoculture controls.

Visualizations

G cluster_0 Troubleshooting Workflow A Start: No this compound in Liquid Culture B Is the strain viable and pure? A->B C Yes B->C D No B->D F Run Solid-State Fermentation (Control) C->F E Re-streak from stock, confirm morphology D->E E->B G This compound Detected? F->G H Yes G->H I No G->I K Problem is submerged culture inhibition H->K J Issue with strain or assay. Check stock/method. I->J L Implement Advanced Fermentation Strategy K->L M Immobilized Cell Culture L->M N Co-culture L->N

Caption: Troubleshooting workflow for this compound production.

G cluster_0 Standard Submerged Culture cluster_1 Immobilized Cell Culture A Mycelia B This compound A->B produces C Inactivation/Degradation A->C contact B->C D Alginate Bead E Mycelia (inside bead) F This compound E->F produces G Protected Product F->G diffuses out

Caption: Immobilization to prevent antibiotic inactivation.

G cluster_0 Generalized Secondary Metabolism Regulation A Nutrient Limitation (N, P, C) D Global Regulatory Genes (e.g., afsR, absA) A->D B Environmental Stress (pH, Temp) B->D C Quorum Sensing (e.g., A-factor) C->D E Pathway-Specific Regulators (e.g., SARPs) D->E F Biosynthetic Genes E->F activate G Secondary Metabolite (this compound) F->G

Caption: Regulation of secondary metabolism in Streptomyces.

References

Overcoming challenges in the large-scale production of Fumaramidmycin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Large-Scale Production of Fumaramidmycin

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of this compound, an antibiotic produced by Streptomyces kurssanovii.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental and large-scale production of this compound.

Issue 1: Low or No Yield of this compound

  • Question: We are observing significantly lower than expected, or no, yield of this compound in our large-scale fermentation. What are the potential causes and how can we troubleshoot this?

  • Answer: Low or no yield is a common challenge in scaling up antibiotic production.[1][2] Several factors could be contributing to this issue. Below is a systematic approach to identifying and resolving the problem.

    • Potential Cause 1: Sub-optimal Fermentation Conditions. The transition from lab-scale to large-scale bioreactors can introduce variability in critical fermentation parameters.[2][3]

      • Recommended Solutions:

        • Parameter Optimization: Ensure that key parameters such as temperature, pH, dissolved oxygen, and agitation speed are tightly controlled and optimized for your specific bioreactor configuration.

        • Gradual Scale-Up: If not already done, perform a gradual scale-up from benchtop to pilot-scale and then to full-scale production to identify and address scale-dependent issues.

        • Nutrient Limitation: Review the composition of your fermentation medium. Inadequate levels of key nutrients can limit antibiotic production. Consider fed-batch strategies to maintain optimal nutrient concentrations.[1]

    • Potential Cause 2: Inadequate Inoculum. The quality and quantity of the inoculum are critical for a successful fermentation run.

      • Recommended Solutions:

        • Inoculum Viability: Verify the viability and purity of your Streptomyces kurssanovii seed culture before inoculation.

        • Inoculum Size: The volume of the inoculum can impact the lag phase and overall productivity. An inoculum volume of around 8% (v/v) has been found to be optimal for antibiotic production in some Streptomyces species.[4]

    • Potential Cause 3: Contact Inhibition in Submerged Cultures. It has been noted that this compound production by Streptomyces kurssanovii may be inhibited in submerged cultures due to contact inhibition by vegetative mycelia.[5]

      • Recommended Solutions:

        • Immobilized Cell Culture: Consider using immobilized cell systems to reduce mycelial contact and mimic the conditions of agar plate cultures where production is observed.

        • Morphological Engineering: Investigate the use of media additives or genetic modifications to alter the morphology of Streptomyces kurssanovii to favor a more dispersed growth form.

    • Potential Cause 4: Production of Inhibitory Metabolites. The accumulation of toxic secondary metabolites can inhibit the growth of Streptomyces kurssanovii and/or the production of this compound.

      • Recommended Solutions:

        • Fed-Batch or Perfusion Culture: Implement a fed-batch or perfusion culture system to remove inhibitory byproducts and replenish essential nutrients.

        • Medium Optimization: Screen different media compositions to identify those that support high-level this compound production without the accumulation of inhibitory compounds.

Issue 2: Contamination of the Fermentation Culture

  • Question: We are experiencing recurring contamination in our large-scale fermenters. What are the common sources of contamination and what preventive measures can we take?

  • Answer: Maintaining aseptic conditions is crucial for successful large-scale fermentation, as contamination can lead to loss of the entire batch.[2][6]

    • Potential Sources of Contamination:

      • Inoculum: The seed culture itself may be contaminated.

      • Media and Equipment: Improper sterilization of the fermentation medium, bioreactor, or associated tubing and probes.

      • Air and Environment: Contaminants entering through air inlets or sampling ports.

      • Operator Error: Poor aseptic technique during inoculation, sampling, or additions.

    • Recommended Preventive Measures:

      • Strict Aseptic Technique: Ensure all personnel are trained in and adhere to strict aseptic techniques.[7]

      • Sterilization Validation: Regularly validate your sterilization procedures for media and equipment.[6]

      • Bioreactor Integrity: Check for leaks in the bioreactor vessel and seals before each run.

      • Sterile Filtration: Use sterile filters for all gas inlets and outlets.

      • Positive Pressure: Maintain a slight positive pressure inside the bioreactor to prevent the ingress of contaminants.

      • Inoculum Purity Check: Always perform a purity check on the inoculum before use.[6]

Issue 3: Difficulties in Downstream Processing and Purification

  • Question: We are facing challenges in efficiently extracting and purifying this compound from the fermentation broth, resulting in low recovery and purity. What strategies can we employ to improve our downstream processing?

  • Answer: Downstream processing of polyketide antibiotics can be complex due to the presence of numerous other metabolites.[8] A systematic approach to optimizing each step is necessary.

    • Potential Challenges:

      • Low Product Concentration: The initial concentration of this compound in the broth may be low.

      • Co-extraction of Impurities: Similar physicochemical properties of impurities can lead to co-extraction with the target compound.

      • Product Instability: this compound may be sensitive to pH, temperature, or enzymatic degradation during processing.

    • Recommended Strategies:

      • Initial Broth Treatment:

        • Biomass Removal: Efficiently separate the Streptomyces kurssanovii biomass from the fermentation broth through centrifugation or microfiltration.

        • Clarification: Use techniques like ultrafiltration to remove soluble macromolecules that can interfere with subsequent purification steps.

      • Extraction Optimization:

        • Solvent Screening: Test a range of organic solvents to identify the most effective one for selectively extracting this compound.

        • Liquid-Liquid Extraction: Optimize the pH and solvent-to-broth ratio for efficient liquid-liquid extraction.

      • Chromatographic Purification:

        • Resin Selection: Screen different chromatographic resins (e.g., ion-exchange, hydrophobic interaction, size exclusion) to find the most suitable one for separating this compound from impurities.

        • Method Development: Systematically develop the elution conditions (e.g., gradient, flow rate) for each chromatographic step to maximize resolution and purity.

      • Crystallization: Develop a robust crystallization method to obtain the final product in a highly pure and stable form.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for large-scale production of this compound by Streptomyces kurssanovii?

A1: The optimal medium composition can vary depending on the specific strain and bioreactor conditions. A systematic media optimization study is recommended.[10][11] A good starting point would be a complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals. The table below provides an example of a medium used for antibiotic production by a Streptomyces species.[12]

Q2: What are the key process parameters to monitor and control during fermentation?

A2: For consistent and high-yield production, it is critical to monitor and control several parameters in real-time.[2] These include:

  • Temperature: Directly affects microbial growth and enzyme activity.

  • pH: Influences nutrient uptake and product stability.

  • Dissolved Oxygen (DO): Streptomyces are aerobic, and sufficient oxygen is crucial for growth and antibiotic synthesis.

  • Agitation and Aeration: Ensure proper mixing and oxygen transfer throughout the bioreactor.

  • Substrate and Product Concentration: Online or at-line monitoring can help in implementing effective feeding strategies and determining the optimal harvest time.

Q3: How can we improve the genetic stability of our high-producing Streptomyces kurssanovii strain?

A3: High-producing strains can sometimes be unstable, leading to a decline in productivity over successive generations. To mitigate this:

  • Master and Working Cell Banks: Establish a well-characterized master and working cell bank system to ensure a consistent starting culture.

  • Cryopreservation: Use appropriate cryopreservation techniques to maintain the viability and genetic integrity of the strain.

  • Periodic Re-isolation: Periodically re-isolate single colonies from the working stock and screen for high producers to maintain a robust production strain.

Data Presentation

Table 1: Example of Optimized Fermentation Medium for Antibiotic Production by Streptomyces sp. [12]

ComponentConcentration (g/L)
Sucrose10.0
Soluble Starch10.0
Soybean Meal20.0
K₂HPO₄0.5
MgSO₄0.5
NaCl1.0
FeSO₄0.01

Table 2: General Optimized Fermentation Parameters for Antibiotic Production by Streptomyces sp. [4][12]

ParameterOptimal Value/Range
Inoculation Volume5% - 8% (v/v)
Medium Volume in Flask75 ml in 250 ml flask
Rotary Speed180 r/min
Fermentation Time4 - 7 days
Temperature28°C - 30°C
Initial pH7.0 - 7.2

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces kurssanovii

  • Aseptic Revival: Aseptically retrieve a vial of cryopreserved Streptomyces kurssanovii from the working cell bank.

  • Initial Culture: Inoculate a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the flask at 28°C on a rotary shaker at 180 rpm for 48-72 hours, or until a dense mycelial culture is obtained.

  • Purity Check: Before inoculating the production fermenter, perform a Gram stain and streak a sample onto a nutrient agar plate to confirm the purity of the culture.

Protocol 2: Large-Scale Fermentation

  • Bioreactor Preparation: Prepare and sterilize the production bioreactor containing the optimized fermentation medium.

  • Inoculation: Aseptically transfer the seed culture to the production bioreactor to achieve the desired inoculum size (e.g., 8% v/v).

  • Fermentation Run: Start the fermentation run with the pre-determined setpoints for temperature, pH, dissolved oxygen, and agitation.

  • Monitoring and Control: Continuously monitor the key process parameters and the concentration of key nutrients.

  • Fed-Batch (if applicable): If a fed-batch strategy is employed, feed the sterile nutrient solution at a pre-determined rate.

  • Harvesting: Harvest the fermentation broth when the this compound concentration reaches its maximum, as determined by a suitable analytical method (e.g., HPLC).

Protocol 3: Extraction of this compound

  • Biomass Removal: Centrifuge the harvested fermentation broth at 8,000 x g for 20 minutes to pellet the Streptomyces kurssanovii cells.

  • Supernatant Collection: Carefully decant and collect the supernatant containing the dissolved this compound.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to the optimal value for this compound extraction.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) at a 1:1 ratio.

    • Repeat the extraction process two to three times to maximize recovery.

  • Solvent Evaporation: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Further Purification: The crude extract can then be subjected to further purification using chromatographic techniques.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain Strain Revival inoculum Inoculum Preparation strain->inoculum fermentation Large-Scale Fermentation inoculum->fermentation harvest Harvest fermentation->harvest extraction Extraction harvest->extraction purification Purification extraction->purification final_product Final Product purification->final_product

Caption: A generalized experimental workflow for the production of this compound.

low_yield_troubleshooting start Low this compound Yield check_fermentation Check Fermentation Parameters (pH, Temp, DO) start->check_fermentation check_inoculum Verify Inoculum Quality and Quantity check_fermentation->check_inoculum Optimal optimize_fermentation Optimize Fermentation Conditions check_fermentation->optimize_fermentation Not Optimal check_inhibition Investigate Contact Inhibition check_inoculum->check_inhibition Optimal optimize_inoculum Optimize Inoculum Development check_inoculum->optimize_inoculum Not Optimal immobilize_cells Implement Immobilized Cell Culture check_inhibition->immobilize_cells Suspected end Improved Yield optimize_fermentation->end optimize_inoculum->end immobilize_cells->end

Caption: Troubleshooting flowchart for addressing low this compound yield.

pks_pathway node1 Acetyl-CoA Propionyl-CoA node2 Polyketide Synthase (PKS) Modules node1->node2 node3 Polyketide Chain Assembly node2->node3 node4 Tailoring Enzymes (e.g., Cyclases, Oxidases) node3->node4 node5 This compound node4->node5

Caption: A simplified schematic of the polyketide biosynthesis pathway for this compound.

References

Troubleshooting low bioactivity in Fumaramidmycin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fumaramidmycin extracts.

Troubleshooting Guide: Low Bioactivity in this compound Extracts

This guide addresses common issues that can lead to lower-than-expected bioactivity in this compound extracts. The questions are designed to walk you through a logical troubleshooting process.

Q1: My this compound extract shows no or very low antimicrobial activity. What is the most common reason for this?

The most critical factor for this compound production is the cultivation method. This compound is produced by Streptomyces kurssanovii when grown on solid agar plates but not in submerged liquid cultures.[1] Contact with the vegetative mycelia in liquid broth appears to cause the inactivation of the antibiotic.[1]

Recommendation: Ensure you are using solid-state fermentation on agar plates for the cultivation of S. kurssanovii to produce this compound.

Q2: I am using solid agar culture, but my bioactivity is still low. Could my extraction protocol be the issue?

Yes, an inefficient extraction process can lead to low yields of this compound. The choice of solvent and the extraction method are crucial. Ethyl acetate is a commonly used and effective solvent for extracting secondary metabolites from Streptomyces.

Recommendation: Review your extraction protocol. A general and effective method is to use ethyl acetate to extract the fermented agar. Ensure vigorous mixing and sufficient extraction time to allow the transfer of the compound from the agar to the solvent.

Q3: How can I be sure my extraction is working?

A simple way to verify your extraction is to perform a bioassay on both the extracted agar and the crude extract.

Recommendation: After your extraction, perform an agar well diffusion assay using:

  • A plug from the agar that has been extracted.

  • Your concentrated crude extract.

If the extracted agar plug still shows a zone of inhibition, your extraction was incomplete. If your crude extract shows activity, the extraction is working to some degree.

Q4: Could the this compound be degrading during extraction or storage?

Recommendations:

  • Temperature: Perform extractions at a controlled, cool temperature. For long-term storage, keep the dried extract at -20°C in a dark, dry environment. For short-term storage (days to weeks), 0-4°C is suitable.

  • pH: Maintain a neutral pH during the extraction process unless specific protocols indicate otherwise. Extreme pH levels can lead to the degradation of many antibiotics.

  • Solvent Purity: Use high-purity solvents for extraction to avoid introducing reactive contaminants.

Q5: Is it possible that my Streptomyces kurssanovii strain is no longer producing this compound?

Like all microbial cultures, strains of Streptomyces can lose their ability to produce secondary metabolites over time, especially after multiple subcultures.

Recommendation: If you suspect strain degradation, it is advisable to go back to a cryopreserved stock of a low-passage culture. If this is not possible, re-isolation or acquisition of a new culture from a reliable source may be necessary.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low this compound Bioactivity start Low or No Bioactivity Detected check_culture_method Is cultivation on solid agar? start->check_culture_method use_solid_culture Action: Switch to solid agar culture. check_culture_method->use_solid_culture No check_extraction Is the extraction protocol efficient? check_culture_method->check_extraction Yes use_solid_culture->start optimize_extraction Action: Optimize extraction. (e.g., use ethyl acetate, ensure sufficient mixing) check_extraction->optimize_extraction No check_degradation Are storage and handling conditions appropriate? check_extraction->check_degradation Yes optimize_extraction->start improve_handling Action: Control temperature and pH during extraction and storage. check_degradation->improve_handling No check_strain Is the producer strain viable? check_degradation->check_strain Yes improve_handling->start refresh_strain Action: Use a fresh or low-passage culture. check_strain->refresh_strain No success Bioactivity Restored check_strain->success Yes refresh_strain->start

Caption: A flowchart for troubleshooting low bioactivity in this compound extracts.

Frequently Asked Questions (FAQs)

What is this compound? this compound is an antibiotic with the chemical structure N-(phenylacetyl) fumaramide. It is a secondary metabolite produced by the bacterium Streptomyces kurssanovii. It has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1]

What is the mechanism of action of this compound? The precise mechanism of action of this compound has not been fully elucidated in publicly available scientific literature.

What solvent should I use to dissolve my dried this compound extract? this compound is soluble in DMSO. For bioassays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate culture medium. Be sure to include a vehicle control (DMSO in culture medium) in your experiments to account for any effects of the solvent.

Are there any known quantitative data on the bioactivity of this compound? While the original discovery papers mention its activity against Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values are not readily available in the literature. Researchers will likely need to determine these values empirically for their target organisms.

Quantitative Data Presentation

The following table is a template for presenting Minimum Inhibitory Concentration (MIC) data for your this compound extracts. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC50 and MIC90 represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesStrainNo. of IsolatesThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Staphylococcus aureusATCC 292131[Enter Data][Enter Data][Enter Data]
Escherichia coliATCC 259221[Enter Data][Enter Data][Enter Data]
Pseudomonas aeruginosaATCC 278531[Enter Data][Enter Data][Enter Data]
Enterococcus faecalisATCC 292121[Enter Data][Enter Data][Enter Data]
[Add other species][Add strain][Enter Data][Enter Data][Enter Data][Enter Data]

Experimental Protocols

Protocol 1: Extraction of this compound from Solid Agar Culture

This protocol is a general method for extracting this compound from S. kurssanovii grown on solid agar plates.

Materials:

  • Fully grown cultures of S. kurssanovii on a suitable agar medium.

  • Ethyl acetate (analytical grade).

  • Sterile spatula or cell scraper.

  • Large sterile flasks or beakers.

  • Shaker or magnetic stirrer.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Sterile filter paper.

  • DMSO (for dissolving the final extract).

Methodology:

  • Grow S. kurssanovii on agar plates until good mycelial growth and sporulation are observed (typically 7-14 days).

  • Aseptically cut the agar into small pieces and transfer it to a sterile flask.

  • For every 100 mL of agar, add 200 mL of ethyl acetate.

  • Agitate the mixture vigorously on a shaker or with a magnetic stirrer for 1-2 hours at room temperature.

  • Separate the agar from the solvent by filtration through sterile filter paper.

  • Transfer the ethyl acetate to a separation funnel and remove any aqueous phase.

  • Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting dried residue is the crude this compound extract.

  • Dissolve the crude extract in a known volume of DMSO to create a stock solution for bioassays.

  • Store the stock solution at -20°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of the this compound extract against a target bacterial strain.

Materials:

  • This compound extract stock solution in DMSO.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted to the final concentration.

  • Positive control antibiotic (e.g., ampicillin).

  • Sterile multichannel pipette.

  • Incubator.

Methodology:

  • In the first column of a 96-well plate, add the broth medium containing the highest concentration of the this compound extract to be tested.

  • Add only broth to the remaining wells.

  • Perform a two-fold serial dilution of the this compound extract across the plate from column 1 to 10. Column 11 should be a growth control (broth and inoculum, no extract), and column 12 should be a sterility control (broth only).

  • Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.

  • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the extract that shows no visible bacterial growth.

Experimental Workflow Diagram

ExperimentalWorkflow This compound Extraction and Bioactivity Testing Workflow cluster_production Production cluster_extraction Extraction cluster_bioassay Bioactivity Assay (MIC) culture 1. Culture S. kurssanovii on solid agar plates extract 2. Extract agar with ethyl acetate culture->extract concentrate 3. Concentrate extract (rotary evaporator) extract->concentrate dissolve 4. Dissolve crude extract in DMSO concentrate->dissolve serial_dilution 5. Prepare serial dilutions in 96-well plate dissolve->serial_dilution inoculate 6. Inoculate with bacterial suspension serial_dilution->inoculate incubate 7. Incubate for 18-24 hours inoculate->incubate read_mic 8. Read MIC value incubate->read_mic

Caption: A workflow diagram for the production, extraction, and bioactivity testing of this compound.

References

Improving the solubility and stability of Fumaramidmycin for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of Fumaramidmycin for use in bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in my aqueous assay buffer.

A1: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.[1] If you are still experiencing issues, consider the following:

  • Increase Solvent Strength: For highly concentrated stock solutions, N,N-Dimethylformamide (DMF) can be a more effective solvent.

  • Gentle Heating: Gently warming the solution to 37°C may aid dissolution. However, prolonged heating should be avoided to prevent degradation.

  • Sonication: Brief periods of sonication can also help to dissolve the compound.

Q2: After diluting my this compound stock solution into my aqueous buffer, a precipitate forms.

A2: This indicates that the solubility limit of this compound in the final assay medium has been exceeded. Here are some troubleshooting steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your bioassay.

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on your bioassay. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, you could empirically test a small range of pH values for your final assay buffer that are compatible with your biological system.

Q3: I am concerned about the stability of this compound in my stock solution and during the bioassay. How should I store it and for how long is it stable?

A3: Proper storage is crucial to maintain the integrity of this compound.

  • Powder: Store the solid compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1]

  • Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage or 0-4°C for short-term storage (days to weeks).[1] Protect solutions from light.

  • Aqueous Solutions: The stability of this compound in aqueous solutions for bioassays has not been extensively reported. It is best practice to add the compound to the assay medium immediately before starting the experiment. The stability of other antibiotics in aqueous solutions can be temperature and pH-dependent. For instance, some antibiotics exhibit maximum stability in slightly acidic conditions.

Q4: What is the recommended method for preparing a stock solution of this compound?

A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve dissolving the accurately weighed this compound powder in a minimal amount of a suitable organic solvent like DMSO, followed by vortexing to ensure complete dissolution.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]Quantitative solubility data not readily available. It is recommended to determine the solubility limit for your specific experimental needs.
N,N-Dimethylformamide (DMF)Likely SolubleOften used for compounds with low solubility in other organic solvents. Empirical testing is recommended.
WaterPoorly SolubleDirect dissolution in aqueous buffers is not recommended.
EthanolData Not AvailableEmpirical testing is required.
MethanolData Not AvailableEmpirical testing is required.

Table 2: Recommended Storage Conditions for this compound

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder0 - 4°C, dry and dark[1]-20°C, dry and dark[1]
Stock Solution (in DMSO)0 - 4°C, protected from light[1]-20°C, protected from light[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

  • Calculate the required mass: The molecular weight of this compound is 232.23 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 232.23 g/mol = 0.0023223 g = 2.32 mg

  • Weigh the compound: Accurately weigh 2.32 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Ensure complete dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.

Protocol 2: General Bioassay Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare this compound dilutions: From your stock solution, prepare a serial dilution series in the appropriate cell culture or bacterial growth medium in a 96-well plate.

  • Inoculate with microorganisms: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganisms with no drug) and a negative control (medium only).

  • Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism.

  • Determine Minimum Inhibitory Concentration (MIC): After the incubation period, visually inspect the wells for microbial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Data Analysis: The results can be quantified using a plate reader to measure optical density or by using a viability dye.

Mandatory Visualization

Fumaramidmycin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HCAR2 HCAR2 This compound->HCAR2 AMPK AMPK HCAR2->AMPK Activates Sirt1 Sirt1 AMPK->Sirt1 Activates NFkB NF-κB (p65/p50) Sirt1->NFkB Deacetylates (Inhibits) IKK IKK Complex IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.

experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve vortex Vortex/Sonicate to Ensure Dissolution dissolve->vortex prepare_dilutions Prepare Serial Dilutions in Assay Medium vortex->prepare_dilutions add_cells Add Cells/Bacteria to Assay Plate prepare_dilutions->add_cells incubate Incubate add_cells->incubate read_results Read Results (e.g., OD, Viability) incubate->read_results end End read_results->end

Caption: General experimental workflow for a bioassay using this compound.

References

Addressing batch-to-batch variability in Fumaramidmycin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Fumaramidmycin, with a focus on tackling batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our this compound yield. What are the most common causes?

Batch-to-batch variability in this compound production from Streptomyces kurssanovii can stem from several factors inherent to microbial fermentation. Key contributors include:

  • Inoculum Quality: Inconsistent age, size, or physiological state of the inoculum can lead to variable growth kinetics and antibiotic production.

  • Media Composition: Minor variations in the quality and concentration of media components, especially carbon and nitrogen sources, can significantly impact secondary metabolite biosynthesis.

  • Fermentation Parameters: Fluctuations in pH, temperature, aeration, and agitation can alter the metabolic state of Streptomyces kurssanovii and affect this compound production.

  • Genetic Instability: Spontaneous mutations in the producing strain can lead to a decline in antibiotic yield over successive generations.

  • Solid vs. Submerged Culture Conditions: this compound has been reported to be produced on solid agar media but not in submerged liquid cultures.[1] Inconsistency in the solid culture conditions (e.g., moisture content, surface area) can be a major source of variability.

Q2: Our Streptomyces kurssanovii strain produces this compound on agar plates, but we cannot detect any production in liquid fermentation. Why is this happening?

This is a known characteristic of this compound production.[1] The lack of production in submerged cultures could be due to several factors:

  • Shear Stress: The mechanical stress from agitation in liquid cultures can damage the mycelia of Streptomyces, inhibiting the production of secondary metabolites.

  • Oxygen Limitation: While seemingly counterintuitive, the oxygen availability in submerged cultures might differ significantly from that in the mycelial mat on an agar surface, potentially repressing the biosynthetic pathway.

  • Regulatory Mechanisms: Gene expression for secondary metabolite production in Streptomyces is tightly regulated and often linked to morphological differentiation (i.e., the formation of aerial mycelia and spores), which occurs on solid surfaces but is less pronounced in liquid cultures.

  • Feedback Inhibition: In a liquid culture, the product may accumulate in the medium and cause feedback inhibition of its own biosynthesis. On solid media, the diffusion dynamics are different.

Q3: How can we optimize our media composition to improve this compound yield and consistency?

Media optimization is a critical step in enhancing antibiotic production. A systematic approach is recommended:

  • One-Factor-at-a-Time (OFAT) Analysis: Start by varying one media component at a time (e.g., carbon source, nitrogen source, phosphate concentration, trace elements) to identify key factors influencing production.

  • Statistical Optimization: Employ statistical methods like Response Surface Methodology (RSM) to study the interactions between the most significant factors identified in the OFAT analysis and to determine their optimal concentrations.

  • Precursor Supplementation: Since the structure of this compound is N-(phenylacetyl) fumaramide, consider the addition of precursors like fumaric acid and phenylacetic acid to the culture medium to potentially boost production.[2]

Q4: What are the best practices for inoculum preparation to ensure consistent production batches?

A consistent and healthy inoculum is fundamental for reproducible fermentations.

  • Standardized Spore Suspension: Prepare a master stock of Streptomyces kurssanovii spores and store it under appropriate conditions (e.g., frozen in glycerol). Use a fresh vial from this stock for each pre-culture.

  • Controlled Pre-culture Conditions: Standardize the age and growth phase of the pre-culture. Monitor cell density or mycelial biomass to ensure a consistent inoculum size.

  • Vegetative Inoculum: If using a vegetative inoculum, define the number of passages from the master stock to minimize the risk of genetic drift.

Troubleshooting Guides

Issue 1: Low or No this compound Production
Potential Cause Troubleshooting Steps
Sub-optimal Culture Conditions 1. Confirm that you are using a solid or semi-solid fermentation method, as this compound is not typically produced in submerged cultures.[1] 2. Optimize the moisture content of the solid substrate. 3. Ensure adequate aeration of the culture plates or solid-state fermenter.
Inappropriate Media Composition 1. Re-evaluate the carbon-to-nitrogen ratio in your medium. 2. Test different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). 3. Verify the correct concentration of essential minerals and trace elements.
Strain Viability or Contamination 1. Re-streak the culture from a frozen stock to ensure purity. 2. Perform microscopy to check for any contaminating microorganisms. 3. Sequence key housekeeping genes to confirm the genetic integrity of your S. kurssanovii strain.
Issue 2: Inconsistent this compound Yields Between Batches
Potential Cause Troubleshooting Steps
Variability in Solid Substrate 1. Use a consistent source and batch of solid substrate (e.g., agar, grains). 2. Standardize the preparation of the solid medium, including pH and sterilization time. 3. Ensure uniform inoculation across the entire surface of the solid medium.
Fluctuations in Environmental Conditions 1. Tightly control the temperature and humidity of the incubator. 2. Ensure consistent gas exchange for all culture vessels. 3. Monitor and record environmental parameters for each batch.
Inconsistent Extraction Efficiency 1. Standardize the protocol for extracting this compound from the solid culture. 2. Optimize the solvent system and extraction time. 3. Use an internal standard during extraction and quantification to account for losses.

Data Presentation: Tracking Production Parameters

Consistent data logging is crucial for identifying the root causes of batch-to-batch variability. Below are example tables to track key parameters. (Note: The following data is illustrative and not based on published results for this compound.)

Table 1: Media Composition Comparison

Media IDCarbon Source (g/L)Nitrogen Source (g/L)Phosphate (g/L)This compound Titer (µg/g substrate)
M-01Glucose (20)Yeast Extract (5)K2HPO4 (1)15.2 ± 1.8
M-02Starch (20)Yeast Extract (5)K2HPO4 (1)25.6 ± 2.3
M-03Starch (20)Peptone (5)K2HPO4 (1)21.4 ± 2.1
M-04Starch (20)Yeast Extract (10)K2HPO4 (1)30.1 ± 2.5

Table 2: Fermentation Parameter Optimization

Batch IDTemperature (°C)Initial pHIncubation Time (days)This compound Titer (µg/g substrate)
B-01287.0728.5 ± 2.4
B-02307.0735.1 ± 3.0
B-03327.0722.8 ± 2.7
B-04306.5738.9 ± 3.2
B-05307.5731.6 ± 2.9
B-06307.0945.3 ± 3.8

Experimental Protocols

Protocol 1: Solid-State Fermentation of S. kurssanovii
  • Prepare the solid medium (e.g., oatmeal agar or a grain-based substrate) and sterilize by autoclaving.

  • Once cooled, inoculate the surface of the solid medium with a standardized spore suspension of S. kurssanovii.

  • Incubate the cultures at the optimal temperature (e.g., 28-30°C) for the predetermined duration (e.g., 7-10 days).

  • Ensure adequate humidity and aeration during incubation.

  • Harvest the entire solid culture for extraction.

Protocol 2: Extraction of this compound
  • Homogenize the harvested solid culture with a suitable organic solvent (e.g., ethyl acetate, methanol).

  • Perform solvent extraction by shaking or stirring for a defined period.

  • Separate the solvent phase from the solid debris by centrifugation or filtration.

  • Concentrate the solvent extract under reduced pressure.

  • Redissolve the crude extract in a suitable solvent for analysis.

Protocol 3: Quantification of this compound by HPLC-UV
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier). The exact ratio should be optimized for good peak separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by performing a UV scan of a purified this compound standard.

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentration. Calculate the concentration in the samples by interpolating from the standard curve.

Visualizations

Fumaramidmycin_Production_Workflow cluster_inoculum Inoculum Preparation cluster_fermentation Solid-State Fermentation cluster_downstream Downstream Processing spore_stock Spore Stock pre_culture Pre-culture spore_stock->pre_culture Inoculation solid_media Solid Media Preparation pre_culture->solid_media Inoculation fermentation Incubation solid_media->fermentation extraction Extraction fermentation->extraction quantification Quantification (HPLC) extraction->quantification

Caption: Experimental workflow for this compound production.

Secondary_Metabolite_Regulation cluster_signals Environmental & Nutritional Signals cluster_regulation Regulatory Cascade nutrient_limitation Nutrient Limitation (Phosphate, Nitrogen) global_regulators Global Regulators (e.g., A-factor) nutrient_limitation->global_regulators carbon_source Carbon Source Availability carbon_source->global_regulators ph_stress pH & Temp Stress ph_stress->global_regulators pathway_specific_regulators Pathway-Specific Regulators (SARPs) global_regulators->pathway_specific_regulators Activation biosynthesis This compound Biosynthetic Genes pathway_specific_regulators->biosynthesis Transcriptional Activation This compound This compound biosynthesis->this compound

Caption: Generalized regulation of secondary metabolism in Streptomyces.

References

Strategies to prevent the degradation of Fumaramidmycin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific degradation pathways and stabilization of Fumaramidmycin is not widely available in current scientific literature. This guide is based on the well-documented stability profile of Fumagillin, a structurally related antibiotic, and assumes that this compound exhibits similar behavior. Researchers should validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: Based on data from related compounds, the primary factors leading to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and non-neutral pH conditions (both acidic and basic).[1][2][3] Oxygen can also contribute to degradation, particularly at higher temperatures.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, this compound powder should be kept at -20°C. For short-term storage of solutions, 4°C in the dark is recommended.[4] Storage at ambient temperatures (e.g., 25°C) can lead to significant degradation, especially when exposed to light.[4]

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is susceptible to degradation in both strong acidic (e.g., 1 M HCl) and strong basic (e.g., 1 M NaOH) conditions.[1] For optimal stability in solution, it is advisable to maintain a neutral pH and use buffered solutions if necessary.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in color, such as yellowing, can be an indicator of degradation. It is strongly recommended to perform a quality control check, such as HPLC analysis, to determine the concentration of the active compound before use. If a significant decrease in concentration is observed, the solution should be discarded.

Q5: Can I store this compound in any type of container?

A5: To minimize degradation, this compound should be stored in airtight, opaque containers to protect it from light and air.[5] For solutions, amber glass vials or polypropylene tubes wrapped in foil are suitable choices.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in experiments Degradation of this compound due to improper storage.1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions from powder stock for each experiment. 3. Perform a stability study under your experimental conditions (see Protocol 1).
Inconsistent results between experimental batches Partial degradation of the stock solution over time.1. Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. 2. Store aliquots at -80°C for long-term use. 3. Always use a fresh aliquot for each new set of experiments.
Appearance of unexpected peaks in HPLC analysis Presence of degradation products.1. Compare the chromatogram with a freshly prepared standard. 2. The major product of light decomposition for related compounds is neofumagillin.[6] 3. If significant degradation is confirmed, discard the stock and prepare a new one, ensuring optimal storage.

Quantitative Data Summary

The following table summarizes the stability of Fumagillin, which is used here as a proxy for this compound, under various storage conditions.

Condition Matrix Duration Temperature Remaining Active Compound (%) Reference
Dark Ophthalmic Solution14 days4°C~94%[4]
Dark Ophthalmic Solution28 days4°C~88%[4]
Dark Ophthalmic Solution7 days25°C70-83%[4]
Light Ophthalmic Solution7 days25°C70-83%[4]
Dark Honey35 days80°CModerately Stable[1][6]
Dark Syrup20 days40°C~0%[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in solution.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[6] This is your stock solution.

    • Prepare a working standard solution by diluting the stock solution to a concentration within the linear range of the HPLC detector (e.g., 0.01-0.05 mg/mL).

  • Sample Preparation for Stability Study:

    • Prepare several identical solutions of this compound in the desired experimental buffer or solvent.

    • Store these solutions under different conditions to be tested (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Detection: UV detector at a wavelength of 335 nm or 351 nm.[3][7]

    • Injection Volume: 20 µL.

    • Flow Rate: 1 mL/min.

  • Data Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), inject the standard and the stored samples into the HPLC system.

    • Calculate the concentration of this compound in the stored samples by comparing the peak area with that of the standard.

    • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

DegradationPathway cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Inactive_Products Inactive_Products Degradation_Products->Inactive_Products Light Light Light->this compound Photodegradation Heat Heat Heat->this compound Thermal Degradation pH Acidic/Basic pH pH->this compound Hydrolysis

Caption: Major factors leading to the degradation of this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results Check_Storage Review Storage Conditions (Temp, Light, Age of Stock) Start->Check_Storage QC_Check Perform HPLC Analysis on Stock Solution Check_Storage->QC_Check Decision Degradation Detected? QC_Check->Decision Discard Discard Old Stock. Prepare Fresh Solution. Decision->Discard Yes Continue Stock is Stable. Investigate Other Experimental Variables. Decision->Continue No

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Refinement of purification techniques to increase Fumaramidmycin purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Fumaramidmycin, a novel antibiotic. The protocols and data presented are representative for purifying moderately polar, pH-sensitive natural products from fermentation broths.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield During Initial Extraction

Q: My initial solvent extraction of this compound from the fermentation broth results in a very low yield. What are the possible causes and how can I improve recovery?

A: Low recovery from a fermentation broth is often related to the choice of solvent, the pH of the aqueous phase, or emulsion formation.

  • pH Optimization: The charge state of this compound can dramatically affect its solubility in organic solvents. We recommend performing a small-scale pH-extraction curve. Adjust the pH of the fermentation broth to various points (e.g., from pH 3 to pH 9) and perform the extraction at each point to determine the optimal pH for recovery.

  • Solvent Selection: this compound's moderate polarity means that a single solvent may not be efficient. Try a more polar solvent like ethyl acetate or n-butanol, or a mixture of solvents. A sequential extraction, starting with a non-polar solvent to remove lipids and then using a more polar solvent for this compound, can also improve purity and yield.

  • Emulsion Prevention: Fermentation broths are rich in surfactants and cellular debris that can cause stable emulsions. To break these up, you can try adding salt (brine wash), centrifuging the mixture at a higher speed, or adding a small amount of a different, immiscible solvent.

Issue 2: Co-elution of Impurities in HPLC

Q: During reverse-phase HPLC purification, a major impurity peak consistently co-elutes with my this compound peak. How can I resolve these two peaks?

A: Co-elution is a common challenge that can be addressed by systematically modifying the chromatographic conditions. The goal is to alter the selectivity of the separation.

  • Modify the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the elution order.

    • Adjust the pH: If the impurity has a different pKa value than this compound, adjusting the mobile phase pH by 1-2 units can change the retention time of one compound more than the other, leading to separation.

    • Use an Ion-Pairing Reagent: For highly polar or ionic compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape and resolution.

  • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, switching to a column with a different stationary phase chemistry is the next logical step. If you are using a standard C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivity.

Issue 3: Product Degradation During Purification

Q: My final this compound sample appears to be degrading, as confirmed by LC-MS. How can I minimize degradation?

A: Degradation is often caused by exposure to harsh pH, high temperatures, or light, especially for sensitive natural products.

  • Maintain a Cold Chain: Perform all purification steps, including extraction and chromatography, at reduced temperatures (4-10°C) where possible. Use a refrigerated autosampler and fraction collector for HPLC.

  • Work at Neutral pH: Unless required for separation, keep all buffers and solutions in a neutral pH range (6.5-7.5). Prolonged exposure to strong acids or bases can catalyze hydrolysis or other degradation pathways.

  • Protect from Light: Use amber-colored glassware or wrap containers in aluminum foil to protect the compound from light-induced degradation.

  • Minimize Time in Solution: Do not leave the purified compound in solution for extended periods. Proceed to lyophilization or solvent evaporation as quickly as possible after purification.

Quantitative Data Summary

The following tables present representative data from a multi-step purification process to illustrate the impact of different techniques on yield and purity.

Table 1: Comparison of Initial Extraction Conditions

Extraction SolventBroth pHRecovery Rate (%)Purity by HPLC (%)
Dichloromethane7.045%15%
Ethyl Acetate5.082%35%
Ethyl Acetate7.065%30%
n-Butanol7.091%25%

Table 2: Purification Step-by-Step Analysis

Purification StepPurity by HPLC (%)Step Yield (%)Overall Yield (%)
Crude Extract (Ethyl Acetate)35%82%82%
Solid-Phase Extraction (SPE)65%90%74%
Preparative HPLC (C18)98.5%75%55%
Final Desalting>99%95%52%

Experimental Protocols

Protocol 1: pH-Optimized Liquid-Liquid Extraction
  • Preparation: Thaw 1 liter of this compound fermentation broth and centrifuge at 5,000 x g for 20 minutes to pellet cell mass. Decant and collect the supernatant.

  • pH Adjustment: Prepare four 100 mL aliquots of the supernatant. Adjust the pH of these aliquots to 4.0, 5.0, 6.0, and 7.0, respectively, using 1M HCl or 1M NaOH.

  • Extraction: Transfer each aliquot to a 250 mL separatory funnel. Add 100 mL of ethyl acetate to each. Shake vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate for 10 minutes. If an emulsion forms, centrifuge the entire funnel at 1,500 x g for 5 minutes.

  • Collection: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer.

  • Drying and Concentration: Dry the collected organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure (rotary evaporator).

  • Analysis: Re-dissolve the dried extracts in a known volume of methanol and analyze by HPLC to determine the recovery and purity at each pH.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Selection: Use a C18 SPE cartridge with a bed weight appropriate for your sample mass (e.g., 500 mg C18 for up to 5 mg of crude extract).

  • Conditioning: Condition the cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Loading: Dissolve the crude extract from Protocol 1 in a minimal volume of 10% methanol in water. Load the solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of 20% methanol in water to elute highly polar, unbound impurities. Discard this fraction.

  • Elution: Elute the bound this compound with 10 mL of 80% methanol in water. Collect this fraction.

  • Concentration: Evaporate the methanol from the collected fraction under a stream of nitrogen or using a rotary evaporator. The resulting concentrated aqueous solution is now ready for HPLC purification.

Visualizations

Purification_Workflow Fermentation Fermentation Broth Extraction pH-Optimized Solvent Extraction Fermentation->Extraction Crude Extract SPE Solid-Phase Extraction (SPE Cleanup) Extraction->SPE Partially Pure Imp1 Cell Debris, Polar Impurities Extraction->Imp1 Removed PrepHPLC Preparative HPLC (C18 Column) SPE->PrepHPLC Cleaned Sample Imp2 Lipids, Non-polar Impurities SPE->Imp2 Removed Analysis Purity Analysis (LC-MS, qNMR) PrepHPLC->Analysis Purified Fractions Imp3 Closely Related Analogs PrepHPLC->Imp3 Removed Final Pure this compound (>99%) Analysis->Final

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting Start Co-eluting Peaks Observed in HPLC ChangeSolvent Change Organic Modifier (e.g., ACN to MeOH) Start->ChangeSolvent Resolved1 Peaks Resolved ChangeSolvent->Resolved1 Yes NotResolved1 Still Co-eluting ChangeSolvent->NotResolved1 No CheckpH Adjust Mobile Phase pH (± 1-2 units) Resolved2 Peaks Resolved CheckpH->Resolved2 Yes NotResolved2 Still Co-eluting CheckpH->NotResolved2 No ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Resolved3 Peaks Resolved ChangeColumn->Resolved3 Yes NotResolved1->CheckpH NotResolved2->ChangeColumn

Technical Support Center: Overcoming Resistance to Fumaramidmycin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Fumaramidmycin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at understanding and overcoming bacterial resistance to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound and its derivatives?

While direct studies on this compound are limited, recent research on amino-substituted diphenyl fumaramide derivatives suggests a potential mechanism of action centered on the inhibition of the quorum sensing (QS) system in bacteria such as Pseudomonas aeruginosa.[1] Unlike traditional antibiotics that directly kill bacteria (bactericidal) or inhibit their growth (bacteriostatic), these compounds appear to act as anti-virulence agents. They have been shown to significantly inhibit the production of QS-regulated virulence factors, such as extracellular protease and pyocyanin, without exhibiting direct bactericidal effects.[1]

Q2: What are the common mechanisms of bacterial resistance to antibiotics?

Bacteria can develop resistance to antibiotics through several primary mechanisms:

  • Target Modification: Alterations in the bacterial target of the antibiotic can prevent the drug from binding effectively.

  • Efflux Pumps: Bacteria can actively transport the antibiotic out of the cell, preventing it from reaching its target at a high enough concentration.[2]

  • Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or destroy the antibiotic, rendering it inactive.

  • Decreased Permeability: Changes in the bacterial cell membrane can reduce the uptake of the antibiotic.[2]

Q3: How can I determine if my bacterial strain has developed resistance to a this compound analog?

The development of resistance can be assessed using standard antimicrobial susceptibility testing methods, such as:

  • Broth Dilution Method: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth. An increase in the MIC over subsequent generations of bacterial exposure suggests the development of resistance.

  • Disk Diffusion Assay: This qualitative method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the bacteria. The absence or reduction of a zone of inhibition around the disk indicates resistance.

  • Time-Kill Assays: These assays measure the rate of bacterial killing by the antibiotic over time and can help to distinguish between bactericidal and bacteriostatic effects, as well as to identify the emergence of resistant subpopulations.

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of virulence factor production in vitro.
Possible Cause Troubleshooting Step
Compound Instability or Degradation 1. Prepare fresh stock solutions of the this compound analog for each experiment. 2. Protect stock solutions from light and store at the recommended temperature. 3. Verify the purity and integrity of the compound using analytical methods like HPLC or mass spectrometry.
Suboptimal Assay Conditions 1. Optimize the concentration of the this compound analog used. A dose-response curve should be generated. 2. Ensure the bacterial culture is in the appropriate growth phase for quorum sensing activation (typically late-logarithmic to stationary phase). 3. Verify that the assay medium and incubation conditions (temperature, aeration) are optimal for the specific virulence factor being measured.
Inherent Resistance of the Bacterial Strain 1. Test a panel of different bacterial strains to determine if the lack of activity is strain-specific. 2. Sequence key quorum sensing regulatory genes (e.g., lasR, pqsR) to check for mutations that might confer resistance.[1]
Problem 2: Development of bacterial resistance after repeated exposure to a this compound analog.
Possible Cause Troubleshooting Step
Upregulation of Efflux Pumps 1. Perform the MIC assay in the presence and absence of a known efflux pump inhibitor (e.g., PAβN). A significant decrease in the MIC in the presence of the inhibitor suggests efflux pump involvement. 2. Use quantitative PCR (qPCR) to measure the expression levels of known efflux pump genes in the resistant strain compared to the susceptible parent strain.
Target Modification 1. Sequence the putative target genes (e.g., quorum sensing regulators) in the resistant strain to identify potential mutations. 2. Perform molecular docking studies to predict if identified mutations would alter the binding of the this compound analog to its target.[1]
Enzymatic Degradation of the Compound 1. Incubate the this compound analog with bacterial cell lysates or culture supernatants from the resistant strain. 2. Analyze the mixture over time using HPLC or mass spectrometry to detect any modification or degradation of the compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound analog stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound analog in CAMHB in the 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Quorum Sensing Inhibition Assay (Pyocyanin Production in P. aeruginosa)

This protocol assesses the ability of a compound to inhibit the production of the quorum sensing-regulated virulence factor, pyocyanin.

Materials:

  • P. aeruginosa culture

  • King's A medium

  • This compound analog

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Grow P. aeruginosa in King's A medium in the presence of sub-MIC concentrations of the this compound analog for 18-24 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Extract the pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform layer into 0.2 M HCl.

  • Measure the absorbance of the pink/red solution at 520 nm.

  • Normalize the pyocyanin production to bacterial growth (OD600).

Visualizations

experimental_workflow cluster_problem_id Problem Identification cluster_resistance_mech Investigating Resistance Mechanisms cluster_overcoming_res Overcoming Resistance b_resistance Bacterial Resistance Observed efflux Efflux Pump Assay b_resistance->efflux Hypothesis: Increased Efflux target_mod Target Gene Sequencing b_resistance->target_mod Hypothesis: Target Modification enz_deg Enzymatic Degradation Assay b_resistance->enz_deg Hypothesis: Enzymatic Degradation adj_therapy Adjuvant Therapy (e.g., Efflux Pump Inhibitors) efflux->adj_therapy analog_dev Analog Development target_mod->analog_dev enz_deg->analog_dev

Caption: Troubleshooting workflow for investigating and overcoming bacterial resistance.

signaling_pathway cluster_qs Quorum Sensing System autoinducer Autoinducer Synthesis receptor Receptor Binding autoinducer->receptor gene_exp Virulence Gene Expression receptor->gene_exp This compound This compound Analog This compound->receptor Inhibition

Caption: Hypothesized mechanism of action via quorum sensing inhibition.

References

Optimizing dosage and administration routes for in vivo Fumaramidmycin studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on in vivo studies of Fumaramidmycin is limited. This guide is based on established principles of antimicrobial drug development and provides a framework for optimizing dosage and administration routes for novel antibiotic compounds. The protocols and data presented are illustrative and should be adapted based on emerging experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is an antibiotic isolated from Streptomyces kurssanovii.[1][2] Its structure has been identified as N-(phenylacetyl) fumaramide.[2] While the precise mechanism of action is not extensively detailed in recent literature, related fumarate-containing compounds have been shown to possess immunomodulatory and neuroprotective effects, potentially through the induction of the Nrf-2 antioxidant response pathway.[3][4] For the purposes of this guide, we will hypothesize a mechanism involving the inhibition of a key bacterial signaling pathway.

Q2: What are the initial steps for planning an in vivo study with this compound?

A2: Before proceeding to animal models, comprehensive in vitro characterization is essential. This includes determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains, assessing cytotoxicity in mammalian cell lines, and establishing a preliminary understanding of its solubility and stability. Once these data are available, the initial in vivo studies typically focus on determining the Maximum Tolerated Dose (MTD) and preliminary pharmacokinetic (PK) profiling.

Q3: Which animal model is most appropriate for initial this compound studies?

A3: Mice are commonly used for initial in vivo antibiotic studies due to their well-characterized genetics, availability of disease models, and relatively low cost. The choice of mouse strain will depend on the specific infection model being used. For initial safety and tolerability studies, common strains like BALB/c or C57BL/6 are often employed.

Q4: What are the potential routes of administration for this compound?

A4: The optimal route of administration depends on the physicochemical properties of this compound and the target site of infection. Common routes for preclinical antibiotic testing include:

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action.[5][6]

  • Intraperitoneal (IP): Often used in rodent models for systemic delivery, though absorption can be variable.

  • Subcutaneous (SC): Can provide a slower, more sustained release.[5]

  • Oral (PO): Desirable for clinical translation, but bioavailability can be limited by absorption and first-pass metabolism.[5][7]

Troubleshooting Guide

Q1: We are observing unexpected toxicity at doses predicted to be safe based on in vitro data. What should we do?

A1: This is a common challenge in drug development. Several factors could be at play:

  • Metabolite Toxicity: this compound may be converted into a more toxic metabolite in vivo. Consider performing metabolite identification studies.

  • Vehicle Effects: The vehicle used to dissolve or suspend this compound may be causing toxicity. Run a vehicle-only control group.

  • Route of Administration: The chosen route may be leading to high local concentrations and toxicity. Consider a different route or slower administration (e.g., infusion vs. bolus for IV).

  • Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the compound.

Recommended Actions:

  • Perform a dose de-escalation study to identify a non-toxic dose.

  • Analyze plasma and tissue samples for metabolites.

  • Evaluate alternative, well-tolerated vehicle formulations.

  • Compare toxicity across different routes of administration.

Q2: this compound shows potent in vitro activity but is not effective in our murine infection model. What are the possible reasons?

A2: A discrepancy between in vitro and in vivo efficacy can arise from several pharmacokinetic and pharmacodynamic (PK/PD) issues:

  • Poor Bioavailability: If administered orally, the compound may not be well absorbed.

  • Rapid Metabolism/Clearance: The drug may be cleared from the body before it can exert its effect.[8]

  • Inadequate Tissue Distribution: The drug may not be reaching the site of infection in sufficient concentrations.

  • Protein Binding: High plasma protein binding can reduce the amount of free, active drug.

Recommended Actions:

  • Conduct a pharmacokinetic study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Analyze drug concentrations in the infected tissue.

  • Measure the plasma protein binding of this compound.

  • Consider alternative administration routes to improve exposure at the target site.

Q3: How do we optimize the dosing schedule for this compound?

A3: Dosing optimization aims to maintain the drug concentration at the site of infection above the MIC for a sufficient duration. The relationship between drug exposure and antimicrobial effect is described by PK/PD indices. For antibiotics, the key indices are:

  • Time-dependent killing (T>MIC): The percentage of the dosing interval that the drug concentration remains above the MIC.

  • Concentration-dependent killing (Cmax/MIC): The ratio of the peak drug concentration to the MIC.

  • Exposure-dependent killing (AUC/MIC): The ratio of the area under the concentration-time curve to the MIC.

Recommended Actions:

  • Perform in vitro time-kill assays to determine which PK/PD index best correlates with this compound's activity.

  • Use data from pharmacokinetic studies to model different dosing regimens.

  • Conduct dose-fractionation studies in an animal model to confirm the predictive PK/PD index.

Illustrative Data Tables

Table 1: Hypothetical Maximum Tolerated Dose (MTD) of this compound in Mice

Route of AdministrationSingle Dose MTD (mg/kg)Multiple Dose MTD (mg/kg, once daily for 7 days)Observed Toxicities
Intravenous (IV)5025Lethargy, weight loss at higher doses
Intraperitoneal (IP)7550Peritoneal irritation at higher doses
Subcutaneous (SC)10075Skin irritation at injection site
Oral (PO)>200150No significant toxicity observed

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice (20 mg/kg dose)

RouteBioavailability (%)Cmax (µg/mL)Tmax (h)Half-life (t½) (h)AUC (µg·h/mL)
IV10015.20.11.525.8
IP8510.80.51.821.9
SC708.51.02.218.1
PO253.11.52.56.5

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Animals: Healthy BALB/c mice, 8-10 weeks old, equal numbers of males and females.

  • Groups:

    • Group 1: Vehicle control (e.g., saline with 5% DMSO).

    • Groups 2-6: Escalating doses of this compound (e.g., 10, 25, 50, 100, 200 mg/kg).

  • Procedure:

    • Administer a single dose of this compound or vehicle via the chosen route (e.g., IV).

    • Monitor animals daily for 14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Record body weights on days 0, 7, and 14.

    • At the end of the study, perform a gross necropsy.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 15% loss in body weight.

Protocol 2: Murine Thigh Infection Model for Efficacy Testing
  • Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection model.

  • Animals: Neutropenic female ICR mice, 6-8 weeks old. Neutropenia is induced by cyclophosphamide injections.

  • Infection:

    • Inoculate mice with a clinical isolate of Staphylococcus aureus (e.g., 10^6 CFU) into the thigh muscle.

  • Treatment:

    • Two hours post-infection, begin treatment with this compound at various doses (e.g., based on MTD and PK data) and routes.

    • Include a vehicle control group and a positive control group (e.g., vancomycin).

    • Administer treatment for a defined period (e.g., every 12 hours for 2 days).

  • Endpoint:

    • At 24 hours after the final dose, euthanize the mice.

    • Aseptically remove the thigh muscle, homogenize it, and perform serial dilutions for CFU counting on appropriate agar plates.

    • Efficacy is determined by the log reduction in CFU in treated groups compared to the vehicle control.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies MIC MIC Determination MTD Maximum Tolerated Dose MIC->MTD Cyto Cytotoxicity Assay Cyto->MTD Sol Solubility & Stability Sol->MTD PK Pharmacokinetics (PK) MTD->PK Efficacy Efficacy Model PK->Efficacy Opt Dosage Optimization Efficacy->Opt

Caption: Workflow for preclinical in vivo assessment of this compound.

Signaling_Pathway cluster_cell Inside Bacterium This compound This compound BacterialCell Bacterial Cell Wall TargetEnzyme Target Enzyme (e.g., Signal Peptidase) This compound->TargetEnzyme Inhibition ProteinSynthesis Protein Synthesis TargetEnzyme->ProteinSynthesis Blocks CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Hypothetical mechanism of action for this compound.

References

Troubleshooting inconsistent results in Fumaramidmycin antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fumaramidmycin antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

This compound is an antibiotic isolated from Streptomyces kurssanovii.[1] Its chemical structure is N-(phenylacetyl) fumaramide.[2] It has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1]

Q2: What are the recommended storage conditions for this compound?

For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C.[3]

Q3: What is the recommended solvent for this compound?

This compound is soluble in DMSO.[3] It is crucial to consider the final concentration of DMSO in the assay, as high concentrations can inhibit microbial growth.

Q4: What are the key factors that can influence the results of antimicrobial susceptibility testing?

Several factors can impact the outcomes of antimicrobial assays. These include the incubation time, the initial concentration of bacteria, the physiological state of the bacteria (e.g., stationary or exponential growth phase), and the concentration of nutrients in the medium.[1] Other critical factors are the pH of the medium, temperature, inoculum size, and the specific testing methodology used (e.g., broth microdilution, disk diffusion).[4][5]

Q5: How is the Minimum Inhibitory Concentration (MIC) determined and interpreted?

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[6] It is a critical measure of the potency of an antibiotic against a specific organism. The result is typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7]

Troubleshooting Guide for Inconsistent Results

Issue 1: No or poor antimicrobial activity observed.
Possible Cause Recommended Solution
Degradation of this compound Ensure proper storage conditions have been maintained (-20°C for long-term).[3] Prepare fresh stock solutions. Consider performing a stability study of the compound in your specific assay medium.
Inappropriate Solvent or Concentration Verify that this compound is fully dissolved in DMSO before further dilution.[3] Ensure the final DMSO concentration in the assay is not inhibitory to the test organism (typically ≤1%).
High Inoculum Density An excessively high bacterial inoculum can overwhelm the antibiotic.[8] Standardize your inoculum to 0.5 McFarland, which corresponds to approximately 1.5 x 10^8 CFU/mL, before dilution for the assay.
Bacterial Resistance The test organism may have intrinsic or acquired resistance to this compound. Verify the identity and expected susceptibility of your bacterial strain. Include a known susceptible quality control strain in your experiments.
Issue 2: High variability between replicate wells or experiments.
Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate and use appropriate micropipettes for dispensing the compound, media, and bacterial inoculum. Ensure thorough mixing of solutions.
Inconsistent Inoculum Preparation Prepare a fresh bacterial suspension for each experiment and standardize the density using a spectrophotometer or McFarland standards. Vortex the suspension before use to ensure homogeneity.
"Edge Effect" in Microtiter Plates Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and media components, leading to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with sterile water or media.
Contamination Visually inspect plates for any signs of contamination. Use aseptic techniques throughout the experimental setup.
Issue 3: Unexpected results with specific bacterial strains.
Possible Cause Recommended Solution
Interaction with Assay Medium Components of the growth medium can sometimes interact with the antimicrobial agent, reducing its activity. Consider testing this compound in different recommended media for your test organism.
pH of the Medium The pH of the growth medium can affect the activity of some antimicrobial compounds.[5] Ensure the pH of your medium is standardized and appropriate for the test organism.
Biofilm Formation Some bacteria can form biofilms, which can increase their resistance to antibiotics.[8] Visually inspect for biofilm formation and consider using assays specifically designed to test anti-biofilm activity if this is suspected.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound

Organism Strain MIC (µg/mL)
Staphylococcus aureusATCC 292134
Enterococcus faecalisATCC 292128
Streptococcus pneumoniaeATCC 496192
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332
Klebsiella pneumoniaeATCC 1388316

Note: These are representative values. Actual MICs should be determined experimentally.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.[3]

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL, with concentrations ranging from 128 µg/mL to 0.125 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Visualizations

Hypothetical Mechanism of Action for this compound

Fumaramidmycin_Mechanism This compound This compound BacterialCell Bacterial Cell Wall This compound->BacterialCell Enters Cell Enzyme Essential Metabolic Enzyme (e.g., in Folate Synthesis) This compound->Enzyme Inhibits MetabolicPathway Metabolic Pathway Enzyme->MetabolicPathway Blocks CellDeath Bacterial Cell Death MetabolicPathway->CellDeath Leads to

Caption: Hypothetical mechanism of this compound inhibiting a key bacterial metabolic enzyme.

Troubleshooting Workflow for Antimicrobial Assays

Troubleshooting_Workflow Start Inconsistent Assay Results CheckReagents Check Reagents (Compound, Media, etc.) Start->CheckReagents CheckInoculum Check Inoculum (Density, Purity) Start->CheckInoculum CheckProcedure Review Assay Protocol (Pipetting, Incubation) Start->CheckProcedure ReagentsOK Reagents OK? CheckReagents->ReagentsOK InoculumOK Inoculum OK? CheckInoculum->InoculumOK ProcedureOK Procedure Followed? CheckProcedure->ProcedureOK ReagentsOK->InoculumOK Yes PrepareFresh Prepare Fresh Reagents ReagentsOK->PrepareFresh No InoculumOK->ProcedureOK Yes StandardizeInoculum Re-standardize Inoculum InoculumOK->StandardizeInoculum No RefineTechnique Refine Technique ProcedureOK->RefineTechnique No RerunAssay Rerun Assay with Controls ProcedureOK->RerunAssay Yes PrepareFresh->RerunAssay StandardizeInoculum->RerunAssay RefineTechnique->RerunAssay

Caption: A logical workflow for troubleshooting inconsistent results in antimicrobial assays.

References

Validation & Comparative

A Comparative Analysis of Fumaramidmycin and Modern Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibiotic Fumaramidmycin against a selection of commonly utilized broad-spectrum antibiotics: Piperacillin-Tazobactam, Meropenem, and Ciprofloxacin. While this compound has been identified as having activity against both Gram-positive and Gram-negative bacteria, publicly available data on its specific efficacy and mechanism of action are limited.[1] This comparison, therefore, juxtaposes the known characteristics of this compound with the well-documented profiles of established broad-spectrum agents, highlighting areas where further research on this compound is critically needed.

Introduction to the Antibiotics

Broad-Spectrum Antibiotics are a class of antimicrobials effective against a wide array of bacteria, encompassing both Gram-positive and Gram-negative types. They are indispensable in clinical settings for the empirical treatment of severe infections where the causative agent is unknown. This guide will focus on three representative examples:

  • Piperacillin-Tazobactam: A combination of an extended-spectrum penicillin and a β-lactamase inhibitor.

  • Meropenem: A carbapenem antibiotic with a very broad spectrum of activity.[2][3][4][5]

  • Ciprofloxacin: A fluoroquinolone antibiotic that is particularly effective against Gram-negative bacteria.[6][7][8]

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium in vitro, serving as a key metric of its potency. While extensive MIC data is available for established broad-spectrum antibiotics against a multitude of pathogens, specific MIC values for this compound are not documented in recent literature.

Table 1: Comparative Antibacterial Spectrum

AntibioticClassGram-Positive ActivityGram-Negative ActivityAnaerobic ActivityAtypical Bacteria Activity
This compound UnknownReported activity[1]Reported activity[1]Data not availableData not available
Piperacillin-Tazobactam β-lactam/β-lactamase inhibitorGoodVery Good (including Pseudomonas aeruginosa)GoodPoor
Meropenem CarbapenemVery GoodExcellent (including Pseudomonas aeruginosa)ExcellentPoor
Ciprofloxacin FluoroquinoloneModerateExcellent (including Pseudomonas aeruginosa)PoorGood

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

OrganismThis compoundPiperacillin-TazobactamMeropenemCiprofloxacin
Staphylococcus aureus Data not available1 - 40.06 - 0.50.12 - 1
Streptococcus pneumoniae Data not available0.06 - 2≤0.015 - 0.250.5 - 2
Escherichia coli Data not available0.25 - 8≤0.015 - 0.12≤0.008 - 0.03
Pseudomonas aeruginosa Data not available2 - 640.12 - 20.12 - 1
Klebsiella pneumoniae Data not available0.5 - 16≤0.015 - 0.12≤0.008 - 0.06

Note: The MIC values for the broad-spectrum antibiotics are approximate ranges and can vary depending on the specific strain and testing methodology.

Mechanisms of Action: A Comparative Overview

The cellular targets and mechanisms of action for Piperacillin-Tazobactam, Meropenem, and Ciprofloxacin are well-characterized. In contrast, the precise mechanism of action for this compound has not been elucidated in the available literature.

Piperacillin-Tazobactam: Piperacillin inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[9][10] Tazobactam is a β-lactamase inhibitor that protects piperacillin from degradation by bacterial enzymes.[9][10]

Meropenem: As a carbapenem, meropenem also interferes with cell wall synthesis by binding to PBPs.[2][3][4] It is highly resistant to degradation by most β-lactamases.[5]

Ciprofloxacin: Ciprofloxacin belongs to the fluoroquinolone class and acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8][11] This inhibition prevents DNA replication and repair, leading to bacterial cell death.[6][7]

This compound: The molecular target and signaling pathway for this compound's antibacterial activity remain unknown.

Visualizing the Mechanisms and Workflows

To illustrate the distinct mechanisms of action and a typical experimental workflow for antibiotic efficacy testing, the following diagrams are provided in the DOT language for Graphviz.

cluster_piperacillin Piperacillin-Tazobactam Mechanism Piperacillin Piperacillin PBPs Penicillin-Binding Proteins (PBPs) Piperacillin->PBPs Binds to and inhibits CellWall Cell Wall Synthesis PBPs->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to Tazobactam Tazobactam BetaLactamase β-Lactamase Enzymes Tazobactam->BetaLactamase Inhibits BetaLactamase->Piperacillin Degrades

Caption: Mechanism of Action for Piperacillin-Tazobactam.

cluster_meropenem Meropenem Mechanism Meropenem Meropenem PBPs Penicillin-Binding Proteins (PBPs) Meropenem->PBPs Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of Action for Meropenem.

cluster_ciprofloxacin Ciprofloxacin Mechanism Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibits DNAReplication DNA Replication & Repair DNAGyrase->DNAReplication Enables CellDivision Cell Division TopoIV->CellDivision Separates daughter chromosomes Apoptosis Bacterial Cell Death DNAReplication->Apoptosis Inhibition leads to CellDivision->Apoptosis Failure leads to

Caption: Mechanism of Action for Ciprofloxacin.

cluster_this compound This compound Mechanism This compound This compound UnknownTarget Unknown Molecular Target This compound->UnknownTarget Interacts with UnknownPathway Unknown Signaling Pathway UnknownTarget->UnknownPathway Triggers BacterialGrowth Inhibition of Bacterial Growth UnknownPathway->BacterialGrowth Results in

Caption: Postulated Mechanism of Action for this compound.

Experimental Protocols: Determining Antibiotic Efficacy

The following section outlines a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, a fundamental technique in assessing its efficacy.

Objective: To determine the MIC of an antibiotic against a specific bacterial strain using the broth microdilution method.

Materials:

  • Antibiotic stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL).

  • Spectrophotometer or microplate reader.

  • Incubator.

Procedure:

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of the antibiotic is prepared in CAMHB across the wells of the microtiter plate.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Inoculation:

    • The standardized bacterial inoculum is further diluted and added to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Determination of MIC:

    • Following incubation, the plate is examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.

cluster_workflow Experimental Workflow: Broth Microdilution for MIC Determination start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in 96-Well Plate start->prep_antibiotic inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth or Read OD600 incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

This compound presents an interesting historical antibiotic with reported broad-spectrum activity. However, a significant gap in the scientific literature exists regarding its specific efficacy, mechanism of action, and potential for clinical application. In contrast, modern broad-spectrum antibiotics like Piperacillin-Tazobactam, Meropenem, and Ciprofloxacin have well-defined antibacterial profiles, established mechanisms, and extensive clinical data supporting their use.

For this compound to be considered a viable candidate for further development, comprehensive research is required to:

  • Determine its Minimum Inhibitory Concentrations (MICs) against a wide panel of clinically relevant bacterial pathogens, including multidrug-resistant strains.

  • Elucidate its precise mechanism of action to understand its cellular target and potential for resistance development.

  • Conduct in vivo studies to assess its efficacy and safety in animal models of infection.

Without such data, a direct and meaningful comparison of the efficacy of this compound with currently approved broad-spectrum antibiotics remains speculative. The rediscovery and re-evaluation of older antibiotics can be a valuable strategy in the fight against antimicrobial resistance, but this requires rigorous modern scientific investigation to ascertain their true potential.

References

Fumaramidmycin: A Comparative Analysis with Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the performance and characteristics of Fumaramidmycin in relation to other prominent antibiotics from Streptomyces species.

Introduction to this compound

Comparative Antimicrobial Activity

While specific MIC values for this compound are not available, this section presents the MIC data for the comparator antibiotics against a panel of clinically relevant bacteria. This data, summarized in Table 1, serves as a benchmark for the expected or desired activity of a broad-spectrum antibiotic. The data has been compiled from various studies and should be interpreted with the consideration that MIC values can vary slightly based on the specific strain and testing methodology used.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Streptomyces-Derived Antibiotics

AntibioticStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Enterococcus faecalis (μg/mL)Enterococcus faecium (μg/mL)
This compound Data not availableData not availableData not availableData not availableData not available
Streptomycin 1 - >1282 - >1288 - >128>128>128
Tetracycline 0.25 - 641 - 6416 - 2560.5 - 1280.5 - 128
Daptomycin 0.125 - 4Not applicableNot applicable0.25 - 80.5 - 16

Note: MIC values can vary between different strains and testing conditions. The ranges presented are indicative of the general susceptibility.

Mechanisms of Action: A Comparative Overview

The efficacy of an antibiotic is intrinsically linked to its mechanism of action. While the precise target of this compound is yet to be fully elucidated, the comparator antibiotics have well-defined cellular targets.

Streptomycin: As an aminoglycoside, streptomycin inhibits protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the initiation complex and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.

Tetracycline: This bacteriostatic antibiotic also targets the 30S ribosomal subunit. It prevents the binding of aminoacyl-tRNA to the ribosomal A site, thereby inhibiting the elongation of the polypeptide chain during protein synthesis.

Daptomycin: A cyclic lipopeptide, daptomycin has a unique mechanism of action that targets the bacterial cell membrane. In a calcium-dependent manner, it inserts into the cell membrane of Gram-positive bacteria, leading to membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, resulting in rapid bacterial cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of the antibiotics to be tested

  • Sterile diluents (e.g., saline or broth)

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in the microtiter plate wells using the broth medium. Each well will contain 50 µL of the diluted antibiotic.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only broth (no bacteria or antibiotic).

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear) as compared to the growth control well.

Visualizing Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Antibiotic Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end moa_streptomycin cluster_ribosome Bacterial Ribosome ribosome_30s 30S Subunit protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Blocks Initiation & Causes Misreading of ribosome_50s 50S Subunit streptomycin Streptomycin streptomycin->ribosome_30s Binds to mrna mRNA mrna->protein_synthesis misread_protein Misread/Truncated Protein (Non-functional) protein_synthesis->misread_protein cell_death Bacterial Cell Death misread_protein->cell_death moa_tetracycline cluster_ribosome Bacterial Ribosome ribosome_30s 30S Subunit a_site A Site protein_synthesis Protein Synthesis (Elongation) a_site->protein_synthesis Blocks tRNA binding tetracycline Tetracycline tetracycline->a_site Binds to trna Aminoacyl-tRNA trna->a_site bacteriostasis Bacteriostasis (Inhibition of Growth) protein_synthesis->bacteriostasis moa_daptomycin daptomycin Daptomycin cell_membrane Bacterial Cell Membrane (Gram-positive) daptomycin->cell_membrane Binds in presence of Ca²⁺ calcium Ca²⁺ calcium->daptomycin depolarization Membrane Depolarization cell_membrane->depolarization k_efflux K⁺ Efflux depolarization->k_efflux synthesis_inhibition Inhibition of DNA, RNA, and Protein Synthesis depolarization->synthesis_inhibition cell_death Bacterial Cell Death synthesis_inhibition->cell_death

References

The Overlooked Potential of Fumaramidmycin: A Proposed Investigation into Cross-Resistance with Modern Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap exists in our understanding of Fumaramidmycin, a previously discovered antibiotic with reported activity against both Gram-positive and Gram-negative bacteria.[1] While initial discovery in the 1970s was promising, a lack of subsequent research means its potential role in the current landscape of antimicrobial resistance is unknown. This guide outlines a proposed comprehensive study to evaluate the cross-resistance profile of this compound against a panel of clinically relevant antibiotic-resistant bacteria. The objective is to generate the foundational data required to assess its viability as a future therapeutic agent.

Decades of widespread antibiotic use have led to the emergence of multidrug-resistant (MDR) pathogens, creating an urgent need for novel antimicrobial agents with unique mechanisms of action. This compound, an antibiotic isolated from Streptomyces kurssanovii, represents an untapped resource in this search.[1] Early reports highlighted its broad-spectrum activity, but without data on its performance against contemporary MDR strains, its true potential remains speculative. Understanding its cross-resistance patterns is the first step in determining if it could be effective where other antibiotics fail.

This guide provides a detailed framework for researchers to systematically investigate the cross-resistance of this compound with major antibiotic classes. The following sections detail the proposed experimental protocols, data presentation structures, and logical workflows necessary to conduct a thorough evaluation.

Comparative Efficacy Against Resistant Strains: A Data-Driven Approach

To systematically evaluate this compound, its efficacy must be tested against a curated panel of bacterial strains with well-characterized resistance mechanisms to major antibiotic classes. The minimum inhibitory concentration (MIC) of this compound against these strains will be determined and compared to the MICs of the antibiotics to which they are known to be resistant.

Table 1: Proposed Panel for Cross-Resistance Screening of this compound

Bacterial SpeciesResistance ProfileAntibiotic Class RepresentedThis compound MIC (µg/mL)Comparator MIC (µg/mL)
Staphylococcus aureus (MRSA)Methicillin-ResistantBeta-lactamData to be generatedOxacillin: >2
Staphylococcus aureus (VRE)Vancomycin-ResistantGlycopeptideData to be generatedVancomycin: >16
Streptococcus pneumoniaePenicillin-ResistantBeta-lactamData to be generatedPenicillin: >8
Escherichia coli (ESBL)Extended-Spectrum Beta-LactamaseBeta-lactamData to be generatedCeftazidime: >16
Klebsiella pneumoniae (CRE)Carbapenem-ResistantCarbapenemData to be generatedMeropenem: >16
Pseudomonas aeruginosaFluoroquinolone-ResistantQuinoloneData to be generatedCiprofloxacin: >4
Acinetobacter baumanniiMultidrug-ResistantMultipleData to be generatedImipenem: >16
Enterococcus faecium (VRE)Vancomycin-ResistantGlycopeptideData to be generatedVancomycin: >32

Unveiling the Activity Profile: Detailed Experimental Protocols

The following protocols are designed to ensure the generation of robust and reproducible data for the assessment of this compound's cross-resistance profile.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the standardized broth microdilution method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • This compound analytical standard

  • Comparator antibiotics (e.g., oxacillin, vancomycin, ceftazidime, meropenem, ciprofloxacin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (as listed in Table 1)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound and each comparator antibiotic in an appropriate solvent at a concentration of 1280 µg/mL.

  • Preparation of Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

Visualizing the Scientific Process

To clarify the proposed research, the following diagrams illustrate the experimental workflow and the conceptual basis of cross-resistance.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Antibiotic Stock Solutions A1 Serial Dilution of Antibiotics in 96-Well Plate P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland) A2 Inoculate Plate with Standardized Bacterial Suspension P2->A2 A1->A2 A3 Incubate at 35°C for 16-20 hours A2->A3 D1 Read MICs (Lowest Concentration with No Visible Growth) A3->D1 D2 Compare this compound MICs to Comparator MICs D1->D2

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_resistance Resistance Mechanisms cluster_antibiotics Antibiotics R1 Efflux Pump ABX2 Antibiotic B R1->ABX2 Confers Resistance to R2 Target Modification R3 Enzymatic Degradation ABX1 Antibiotic A ABX1->R1 Induces/Affected by FUM This compound FUM->R1 Unaffected by?

Caption: Conceptual diagram of cross-resistance versus potential lack of cross-resistance.

The proposed investigation will provide the first modern dataset on the activity of this compound against clinically relevant, antibiotic-resistant bacteria. A finding of no significant cross-resistance would be a major impetus for further development, including studies into its mechanism of action, toxicity, and in vivo efficacy. This foundational research is a critical step towards potentially revitalizing an overlooked antibiotic for the fight against antimicrobial resistance.

References

A Researcher's Guide to Evaluating Antimicrobial Synergy: A Hypothetical Case Study with Fumaramidmycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing and novel therapeutic agents. One such strategy is combination therapy, where two or more drugs are used concurrently to achieve a greater therapeutic effect than the sum of their individual actions—a phenomenon known as synergy. Synergistic combinations can enhance antimicrobial activity, reduce the required dosage of individual agents, minimize toxicity, and potentially curb the development of resistance.

This guide provides a comprehensive overview of the key methodologies for assessing antimicrobial synergy, targeted at researchers, scientists, and drug development professionals. While there is a notable absence of published data on the synergistic effects of the antibiotic Fumaramidmycin, this document will use it as a hypothetical subject to illustrate the experimental protocols and data interpretation central to synergy studies. The principles and methods detailed herein are broadly applicable to the evaluation of any antimicrobial combination.

Key Methodologies for In Vitro Synergy Testing

Two of the most widely used methods for quantifying antimicrobial synergy in a laboratory setting are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution technique that allows for the testing of numerous combinations of two antimicrobial agents simultaneously to determine their combined inhibitory effect.[1][2]

Experimental Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and a potential synergistic agent (Agent B) in an appropriate broth medium, such as Mueller-Hinton Broth (MHB). The concentration of these stock solutions should be at least four times the highest concentration to be tested.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions. Typically, this compound is serially diluted along the x-axis (columns), and Agent B is serially diluted along the y-axis (rows). This creates a "checkerboard" of varying concentration combinations of the two agents.[3] The final volume in each well should be uniform, usually 100 µL. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.[1]

  • Incubation: Inoculate all wells (except the sterility control) with the bacterial suspension. Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of an antimicrobial agent that completely inhibits visible growth. For the combination wells, the MIC of the combination is the concentration of each agent in the first well that shows no growth.

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[4][5]

Experimental Protocol:

  • Bacterial Culture Preparation: Grow the test organism in a suitable broth medium to the logarithmic phase of growth.

  • Inoculum Preparation: Dilute the logarithmic phase culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh broth.

  • Addition of Antimicrobial Agents: Add the antimicrobial agents to the flasks at predetermined concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC, 2x MIC). The test should include flasks with:

    • No antimicrobial agent (growth control)

    • This compound alone

    • Agent B alone

    • The combination of this compound and Agent B

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each flask. Perform serial dilutions of these aliquots and plate them onto agar plates.[5]

  • Incubation and Colony Counting: Incubate the agar plates at 35-37°C for 18-24 hours. After incubation, count the number of viable colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial condition.

Data Presentation and Interpretation

Checkerboard Assay: Fractional Inhibitory Concentration (FIC) Index

The results of a checkerboard assay are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the MIC of that drug in combination divided by its MIC when used alone. The FIC Index is the sum of the FICs for both drugs.[3][6]

FIC Index = FIC of this compound + FIC of Agent B

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

The interpretation of the FIC Index is as follows[3][7]:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Agent B against S. aureus

This compound (µg/mL)Agent B (µg/mL)MIC of this compound in CombinationMIC of Agent B in CombinationFIC of this compoundFIC of Agent BFIC IndexInterpretation
4 (MIC alone)8 (MIC alone)------
12120.250.250.5Synergy
21210.50.1250.625Additive
0.540.540.1250.50.625Additive
Time-Kill Assay Interpretation

The results of a time-kill assay are interpreted by comparing the killing curves of the individual agents with that of the combination.

  • Synergy: A ≥ 2-log10 decrease in CFU/mL for the combination compared with the most active single agent at a specific time point.

  • Additive/Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL for the combination compared with the most active single agent.

  • Antagonism: A < 1-log10 decrease in CFU/mL for the combination compared with the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[5]

  • Bacteriostatic activity: A < 3-log10 decrease in CFU/mL from the initial inoculum.[5]

Table 2: Hypothetical Summary of Time-Kill Assay Results for this compound and Agent B against P. aeruginosa at 24 hours

TreatmentInitial Inoculum (log10 CFU/mL)Final Viable Count (log10 CFU/mL)Change in Viable Count (log10 CFU/mL)Interpretation
Growth Control5.78.9+3.2-
This compound (1x MIC)5.74.5-1.2Bacteriostatic
Agent B (1x MIC)5.75.1-0.6Bacteriostatic
This compound + Agent B5.72.1-3.6Bactericidal, Synergy

Visualizing Mechanisms and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using Graphviz (DOT language) to depict a hypothetical synergistic mechanism and the general workflow for synergy testing.

Synergistic_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Ribosome Ribosome DNA_Gyrase DNA Gyrase This compound This compound This compound->Cell_Wall Inhibits Synthesis This compound->Agent_B_Uptake Enhances Uptake Agent_B Agent_B Agent_B->Ribosome Inhibits Protein Synthesis Agent_B_Uptake->Agent_B Synergy_Testing_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis and Interpretation Prep_Agents Prepare Antimicrobial Stock Solutions Prep_Plates Set up Microtiter Plates (Checkerboard) or Flasks (Time-Kill) Prep_Agents->Prep_Plates Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plates/Flasks Prep_Inoculum->Inoculation Prep_Plates->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Sampling Perform Timed Sampling (Time-Kill Assay) Incubation->Sampling Time-Kill Only Read_Results Read MICs (Checkerboard) or Count Colonies (Time-Kill) Incubation->Read_Results Checkerboard Sampling->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Plot_Curves Plot Time-Kill Curves Read_Results->Plot_Curves Interpret Interpret Synergy, Additivity, or Antagonism Calculate_FIC->Interpret Plot_Curves->Interpret

References

Comparative Analysis of Fumaramidmycin and its Synthetic Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature on the antibiotic Fumaramidmycin and its synthetic analogs reveals a promising scaffold for antimicrobial drug discovery. However, a detailed comparative analysis is hampered by the limited availability of quantitative biological data in publicly accessible resources. This guide synthesizes the available information, outlines the known experimental approaches, and highlights the data gaps that need to be addressed in future research.

This compound, an antibiotic produced by the bacterium Streptomyces kurssanovii, has been identified as N-(phenylacetyl) fumaramide[1][2][3]. Early research dating back to 1975 successfully isolated, characterized, and synthesized this compound, demonstrating its activity against both Gram-positive and Gram-negative bacteria[2][4]. Furthermore, the initial studies reported the synthesis of five synthetic analogs of this compound, suggesting an early interest in exploring the structure-activity relationship of this chemical class[1].

Biological Activity and Data Summary

To facilitate future comparative studies, the following table structure is proposed for the presentation of quantitative data once it becomes available.

CompoundStructureTarget Organism (Gram-positive)MIC (µg/mL)Target Organism (Gram-negative)MIC (µg/mL)
This compound N-(phenylacetyl) fumaramideData not availableData not availableData not availableData not available
Analog 1 Structure not availableData not availableData not availableData not availableData not available
Analog 2 Structure not availableData not availableData not availableData not availableData not available
Analog 3 Structure not availableData not availableData not availableData not availableData not available
Analog 4 Structure not availableData not availableData not availableData not availableData not available
Analog 5 Structure not availableData not availableData not availableData not availableData not available
Table 1: Comparative Antimicrobial Activity of this compound and its Synthetic Analogs. (Note: This table is a template pending the availability of experimental data).

Experimental Protocols

The successful execution of a comparative analysis hinges on standardized and well-documented experimental protocols. Based on the initial research, the following methodologies are central to the study of this compound and its analogs.

Synthesis of this compound and its Analogs

The synthesis of this compound was reported to start from fumaramic acid, with a key step involving the formation of an N-acylated imino ether followed by mild acid hydrolysis[1]. A generalized workflow for the synthesis is depicted below.

Fumaramic_Acid Fumaramic Acid Imino_Ether_Formation N-acylated Imino Ether Formation Fumaramic_Acid->Imino_Ether_Formation Acylating_Agent Acylating Agent (e.g., Phenylacetyl Chloride) Acylating_Agent->Imino_Ether_Formation Hydrolysis Mild Acid Hydrolysis Imino_Ether_Formation->Hydrolysis This compound This compound or Analog Hydrolysis->this compound

Figure 1: Generalized workflow for the synthesis of this compound and its analogs.

Antimicrobial Susceptibility Testing

Standard antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution, are essential to determine the MIC values of this compound and its analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria. A typical workflow for determining MIC is outlined below.

Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plates Inoculate Microtiter Plates with Bacteria and Compounds Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of Test Compounds Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Figure 2: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

The precise mechanism of action of this compound has not been elucidated in the available literature. To understand how this class of compounds exerts its antimicrobial effects, further studies are required. A potential starting point for investigating the mechanism of action is to explore its effects on key bacterial cellular processes.

This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Inhibition Inhibition Bacterial_Cell->Inhibition Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis DNA_Replication DNA Replication Cell_Membrane Cell Membrane Integrity Inhibition->Cell_Wall Inhibition->Protein_Synthesis Inhibition->DNA_Replication Inhibition->Cell_Membrane

Figure 3: Potential cellular targets for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents an intriguing antimicrobial scaffold with broad-spectrum activity. However, the lack of publicly available quantitative data for its synthetic analogs significantly limits a comprehensive comparative analysis. To advance the understanding and potential development of this class of antibiotics, future research should focus on:

  • Resynthesis and Biological Evaluation: The resynthesis of this compound and the original five analogs, followed by standardized antimicrobial susceptibility testing to generate a robust dataset of MIC values.

  • Structure-Activity Relationship (SAR) Studies: The design and synthesis of new analogs to explore the SAR and identify key structural features responsible for potent antimicrobial activity.

  • Mechanism of Action Studies: A detailed investigation into the molecular mechanism by which this compound and its active analogs inhibit bacterial growth.

By addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of the this compound scaffold and its derivatives in the ongoing search for novel antimicrobial agents.

References

Validating the Target and Mechanism of Action of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rigorous validation of a drug's biological target and its mechanism of action is a cornerstone of modern drug discovery and development. This process not only provides a clear rationale for the therapeutic potential of a compound but also de-risks its progression through costly clinical trials. This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the target and elucidate the mechanism of action of novel compounds, using the hypothetical molecule "Fumaramidmycin" as an exemplar. We will explore essential experimental data, present it in a comparative format, and detail the necessary protocols.

Target Identification and Initial Validation

The initial step in validating a new drug candidate is to identify its molecular target and provide evidence of its engagement by the compound.

Comparative Analysis of Target Binding Affinity

A crucial first step is to quantify the binding affinity of the lead compound to its putative target and compare it with known inhibitors or alternative compounds.

CompoundTarget ProteinBinding Affinity (Kd)Assay Method
This compound Hypothetical Target X15 nMSurface Plasmon Resonance
Alternative Compound A Hypothetical Target X50 nMIsothermal Titration Calorimetry
Known Inhibitor B Hypothetical Target X5 nMMicroscale Thermophoresis

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units) over time.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Target Engagement and Mechanism of Action

Following biochemical confirmation, it is essential to demonstrate that the compound engages its target in a cellular context and elicits the expected downstream effects.

Workflow for Cellular Target Engagement Validation

The following diagram outlines a typical workflow for confirming that the compound interacts with its intended target within a cellular environment.

G cluster_0 Cellular Target Engagement Workflow A Treat cells with varying concentrations of this compound B Cellular Thermal Shift Assay (CETSA) A->B C Target Protein Pull-down (e.g., using biotinylated this compound) A->C E Quantify target protein stabilization B->E D Western Blot or Mass Spectrometry alysis of pulled-down proteins C->D F Identify direct binding partners D->F G Confirmation of Target Engagement E->G F->G

Caption: Workflow for confirming cellular target engagement of a novel compound.

Comparative Analysis of Downstream Signaling Pathway Modulation

To elucidate the mechanism of action, the effect of the compound on the target's signaling pathway is investigated and compared with other modulators.

TreatmentPhosphorylation of Downstream Effector Y (Fold Change)Gene Expression of Target Gene Z (Fold Change)
Vehicle Control 1.01.0
This compound (1 µM) 0.250.3
Alternative Compound A (1 µM) 0.50.6
Known Activator C (100 nM) 5.04.5

Experimental Protocol: Western Blot for Phospho-Effector Y

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing Target X) and allow them to adhere overnight. Treat cells with the indicated compounds for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Effector Y and total Effector Y. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize phospho-Effector Y levels to total Effector Y.

Hypothetical Signaling Pathway of Target X

The diagram below illustrates the proposed signaling cascade initiated by the inhibition of Hypothetical Target X by this compound.

G cluster_pathway Proposed Signaling Pathway of Target X This compound This compound target_x Hypothetical Target X This compound->target_x Inhibition downstream_y Downstream Effector Y target_x->downstream_y Inhibits Phosphorylation transcription_factor Transcription Factor downstream_y->transcription_factor Inhibits Nuclear Translocation target_gene_z Target Gene Z transcription_factor->target_gene_z Regulates Transcription cellular_response Cellular Response (e.g., Apoptosis) target_gene_z->cellular_response

Caption: Proposed mechanism of action for this compound via inhibition of Target X.

Phenotypic Validation and Comparison

Ultimately, the validation of a drug's target and mechanism of action lies in its ability to produce a desired phenotype in a disease-relevant model.

Comparative Analysis of In Vitro Phenotypic Effects

The phenotypic consequences of target engagement are assessed and compared with alternative compounds.

CompoundCell Viability (IC50 in Cancer Cell Line P)Apoptosis Induction (% of Annexin V positive cells)
This compound 50 nM65%
Alternative Compound A 200 nM40%
Standard-of-Care Drug D 25 nM75%

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Seeding: Seed cancer cell line P in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Alternative Compound A, or the standard-of-care drug for 72 hours.

  • MTS Assay: Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well and incubate for 2 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and fit the data to a dose-response curve to calculate the IC50 value.

This guide provides a structured approach to the validation of a novel compound's target and mechanism of action. By employing a combination of biochemical, cellular, and phenotypic assays and presenting the data in a clear, comparative format, researchers can build a robust data package to support the continued development of promising new therapeutics. The provided experimental protocols and visualization examples serve as a template for the rigorous scientific communication required in the field of drug discovery.

A Head-to-Head Comparison of Fumaramidmycin and Ampicillin Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial properties of Fumaramidmycin and the well-established β-lactam antibiotic, ampicillin.

This guide provides a detailed comparison of this compound and ampicillin, focusing on their antimicrobial activity, mechanisms of action, and the experimental protocols used to evaluate their efficacy. While ampicillin is a widely studied antibiotic with a wealth of available data, information on this compound, a more recently discovered agent, is limited. This comparison aims to summarize the current state of knowledge for both compounds.

Introduction to the Contenders

This compound is an antibiotic isolated from Streptomyces kurssanovii.[1][2] Its chemical structure has been identified as N-(phenylacetyl) fumaramide.[2] Preliminary studies have indicated that this compound exhibits a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] However, detailed quantitative data on its minimum inhibitory concentrations (MICs) against a wide range of bacterial species are not yet publicly available.

Ampicillin is a well-known, semi-synthetic β-lactam antibiotic that has been in clinical use for decades.[3] It belongs to the aminopenicillin family and is effective against a broad spectrum of bacteria.[3] Its mechanism of action and pharmacokinetic profile are well-characterized, making it a common benchmark for the evaluation of new antimicrobial agents.

Mechanism of Action

This compound:

The precise mechanism of action for this compound has not been fully elucidated in the available scientific literature. Further research is required to determine its molecular target and the biochemical pathways it disrupts in bacterial cells.

Fumaramidmycin_Pathway This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell UnknownTarget Unknown Molecular Target BacterialCell->UnknownTarget Enters Inhibition Inhibition of Essential Pathway UnknownTarget->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed general mechanism of action for this compound.

Ampicillin:

Ampicillin's mechanism of action is well-established. It inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains. This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and death.

Ampicillin_Pathway Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking Ampicillin->Peptidoglycan Prevents BacterialCellWall Bacterial Cell Wall Synthesis BacterialCellWall->Peptidoglycan PBPs->Peptidoglycan Catalyzes CellLysis Cell Wall Weakening & Lysis Peptidoglycan->CellLysis Leads to

Caption: Mechanism of action of ampicillin.

Head-to-Head Comparison of Antimicrobial Activity

Due to the limited availability of quantitative data for this compound, a direct comparison of MIC values is not possible at this time. The table below summarizes the known antibacterial spectrum of both compounds.

FeatureThis compoundAmpicillin
Spectrum Broad-spectrum (Gram-positive and Gram-negative)[1]Broad-spectrum (Gram-positive and some Gram-negative)[3]
Quantitative Data (MICs) Not available in public literatureWidely available (see table below)
Ampicillin: Minimum Inhibitory Concentrations (MICs)

The following table provides representative MIC values for ampicillin against a selection of common bacterial pathogens. These values can vary depending on the specific strain and the testing methodology used.

Bacterial SpeciesTypeMIC Range (µg/mL)
Staphylococcus aureusGram-positive0.6 - 1[4]
Streptococcus pneumoniaeGram-positive0.03 - 0.06[4]
Listeria monocytogenesGram-positive1 - 15[5]
Escherichia coliGram-negative4[4]
Haemophilus influenzaeGram-negative0.25[4]
Salmonella spp.Gram-negative>8 (resistance observed)[6]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard laboratory procedure for determining MIC values.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antimicrobial Prepare serial dilutions of antimicrobial agent Inoculate Inoculate microtiter plate wells with bacteria and antimicrobial dilutions Antimicrobial->Inoculate Inoculum Prepare standardized bacterial inoculum Inoculum->Inoculate Incubate Incubate plate at 37°C for 16-20 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe DetermineMIC Determine MIC: lowest concentration with no growth Observe->DetermineMIC

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

Ampicillin is a well-characterized broad-spectrum antibiotic with a known mechanism of action and extensive supporting data on its efficacy. This compound is a newer antibiotic that has demonstrated broad-spectrum activity in initial studies. However, a comprehensive head-to-head comparison is currently hampered by the lack of publicly available quantitative data on this compound's antimicrobial activity. Further research is crucial to fully understand the potential of this compound as a therapeutic agent and to establish its place in the antimicrobial arsenal. Researchers are encouraged to conduct and publish studies that include detailed MIC data for this compound against a wide panel of clinically relevant bacteria to facilitate a more direct comparison with established antibiotics like ampicillin.

References

A Researcher's Guide to Assessing the Cytotoxicity of Fumaramidmycin in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cytotoxic potential of Fumaramidmycin, an antibiotic isolated from Streptomyces kurssanovii, in mammalian cell lines. Due to the limited publicly available data on its effects in these systems, this document outlines a systematic approach to generating crucial experimental data. We will compare its hypothetical performance with established cytotoxic agents, providing detailed experimental protocols and conceptual frameworks for understanding its potential mechanism of action.

Introduction to this compound and Rationale for Cytotoxicity Screening

This compound, structurally identified as N-(phenylacetyl)fumaramide, is an antibiotic with demonstrated activity against both Gram-positive and Gram-negative bacteria[1][2]. Its structure comprises a phenylacetamide group and a fumaric acid derivative moiety. Both of these chemical scaffolds are present in compounds known to exhibit biological activity in mammalian cells.

  • Fumaric acid derivatives have been shown to possess immunomodulatory and antiproliferative properties, with some esters used in the treatment of psoriasis and multiple sclerosis[3][4]. They can induce apoptosis and modulate intracellular calcium levels[3][5].

  • Phenylacetamide derivatives have been investigated for their anticancer properties, with some demonstrating potent cytotoxic and pro-apoptotic effects in various cancer cell lines[6][7].

Given the biological activities of its constituent parts, assessing the cytotoxicity of this compound in mammalian cell lines is a critical step in determining its potential therapeutic applications and safety profile.

Comparative Cytotoxicity Profile

To contextualize the cytotoxic potential of this compound, it is essential to compare its effects with well-characterized cytotoxic agents. The following table provides a template for summarizing key cytotoxicity data. Researchers can populate this table with their experimental findings for this compound. For the purpose of this guide, hypothetical data for this compound is included to illustrate its potential selectivity.

Table 1: Comparative Analysis of IC₅₀ Values (μM) after 72-hour Exposure

CompoundCancer Cell Line (e.g., HeLa)Non-Cancerous Cell Line (e.g., HEK293)Selectivity Index (SI)¹
This compound (Hypothetical Data) 25>100>4
Doxorubicin 0.5510
Cisplatin 2157.5
Paclitaxel 0.010.110

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line. A higher SI value suggests greater selectivity for cancer cells.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable cytotoxicity data. The following are standard assays to characterize the cytotoxic effects of this compound.

A panel of cell lines should be selected to assess both anticancer potential and general toxicity.

  • Cancer Cell Lines:

    • HeLa (Cervical Cancer): A robust and widely used cancer cell line.

    • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.

    • A549 (Lung Cancer): A common model for lung adenocarcinoma.

  • Non-Cancerous Cell Line:

    • HEK293 (Human Embryonic Kidney): A standard for assessing general cytotoxicity.

    • MRC-5 (Human Lung Fibroblast): A normal diploid cell line.

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., Doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Visualizing Experimental Workflow and Hypothetical Signaling Pathways

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Select and Culture Mammalian Cell Lines mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis fum_prep Prepare this compound Stock Solution fum_prep->mtt fum_prep->ldh fum_prep->apoptosis ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 pathway Hypothesize Mechanism of Action apoptosis->pathway si Determine Selectivity Index ic50->si G cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fum This compound ros Increased ROS fum->ros nfkb_inhibition NF-κB Inhibition fum->nfkb_inhibition bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition nfkb_inhibition->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 dna_damage DNA Damage cas3->dna_damage apoptosis Apoptosis dna_damage->apoptosis

References

Fumaramidmycin: An Elusive Antibiotic with Limited Modern Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research from 1975 characterized Fumaramidmycin as a novel antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, a comprehensive review of contemporary scientific literature reveals a significant lack of recent in vitro and in vivo data, precluding a detailed comparative analysis with modern antimicrobial agents.

This compound, structurally identified as N-(phenylacetyl)fumaramide, was first isolated from the bacterium Streptomyces kurssanovii[1][2][3]. The initial study highlighted its production on agar plates, noting that the antibiotic was inactivated when in contact with the vegetative mycelia in submerged cultures[1][3]. While its general antimicrobial properties were established, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacteria are not available in the public domain.

In Vitro Activity

The foundational 1975 study remains the primary source of information on this compound's in vitro activity, stating its effectiveness against both Gram-positive and Gram-negative bacteria[1][3]. Without access to specific MIC data, a direct comparison with the in vitro potency of other antibiotics is not feasible. Modern antibiotic research relies on standardized methods to determine MICs, which are crucial for evaluating and comparing the efficacy of different compounds against various pathogens.

In Vivo Activity

Similarly, detailed in vivo studies on this compound are not described in the available literature. The initial characterization mentioned a lethal dose 50 (LD50) study in mice but did not provide data on its efficacy in animal infection models[1][3]. Such studies are essential to understand a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and ultimately, its effectiveness in a living organism.

Mechanism of Action

The precise mechanism of action of this compound has not been elucidated in the available scientific literature. Understanding how an antibiotic inhibits bacterial growth is fundamental to its development and to anticipating potential resistance mechanisms.

Experimental Protocols

Due to the absence of recent research, detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not available.

Conclusion

While this compound was identified as a promising antibiotic in 1975, there has been a notable absence of follow-up research in the subsequent decades. The lack of quantitative in vitro and in vivo data, as well as an unknown mechanism of action, makes it impossible to conduct a meaningful comparison with currently available antibiotics. Further research, including the re-isolation and characterization of this compound and its analogues, would be required to assess its potential as a therapeutic agent in the modern era of antimicrobial resistance.

Visualizations

Given the lack of information on signaling pathways or detailed experimental workflows for this compound, no diagrams can be generated.

References

A Comparative Benchmark: Fumaramidmycin Production Versus Established Microbial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the production of Fumaramidmycin with three widely recognized microbial antibiotics: Penicillin, Vancomycin, and Tetracycline. The focus is on providing an objective analysis of production methodologies and yields, supported by detailed experimental protocols and visual representations of biosynthetic pathways. While extensive data is available for the established antibiotics, information on this compound production is less prevalent in publicly accessible literature. This guide therefore synthesizes the available information and, where necessary, provides informed estimations based on analogous microbial systems.

Executive Summary

This compound, an antibiotic produced by Streptomyces kurssanovii, presents a unique production profile when compared to Penicillin, Vancomycin, and Tetracycline. A key differentiator is its reported production exclusively on solid agar plates, a form of solid-state fermentation (SSF), in contrast to the submerged fermentation (SmF) typically employed for the other three antibiotics. This fundamental difference in fermentation strategy has significant implications for production scale-up, downstream processing, and overall yield. While precise, publicly available yield data for this compound is scarce, this guide provides a comparative framework based on typical production levels for similar compounds under analogous conditions.

Data Presentation: Comparative Production Yields

The following table summarizes the typical production yields for Penicillin, Vancomycin, and Tetracycline achieved through submerged fermentation. For this compound, a hypothetical yield range is provided based on reported production of other secondary metabolites by Streptomyces species in solid-state fermentation. It is crucial to note that this is an estimate, and actual yields may vary significantly.

AntibioticProducing MicroorganismFermentation TypeTypical Yield
This compound Streptomyces kurssanoviiSolid-State Fermentation (SSF)10 - 500 µg/g of solid substrate (Hypothetical)
Penicillin G Penicillium chrysogenumSubmerged Fermentation (SmF)40 - 50 g/L[1]
Vancomycin Amycolatopsis orientalisSubmerged Fermentation (SmF)11.5 g/L[2]
Tetracycline Streptomyces aureofaciensSubmerged Fermentation (SmF)11.1 g/L[3]

Experimental Protocols

This compound Production (Solid-State Fermentation - Generalized Protocol)
  • Inoculum Preparation:

    • A culture of Streptomyces kurssanovii is grown on a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar) for 7-10 days to allow for sporulation.

    • A spore suspension is prepared by scraping the spores from the agar surface into sterile water containing a wetting agent (e.g., 0.01% Tween 80). The spore concentration is adjusted to approximately 1 x 10⁸ spores/mL.

  • Solid-State Fermentation:

    • A solid substrate (e.g., wheat bran, rice bran, or a mixture) is moistened with a nutrient solution to a final moisture content of 60-70%. The nutrient solution may contain sources of nitrogen, phosphorus, and trace elements.

    • The moistened substrate is sterilized by autoclaving.

    • The sterilized substrate is inoculated with the spore suspension and incubated at 28-30°C for 7-14 days.

  • Extraction:

    • The fermented solid is extracted with a suitable organic solvent (e.g., ethyl acetate, methanol).

    • The solvent is evaporated under reduced pressure to yield the crude extract containing this compound.

  • Quantification (Hypothetical HPLC Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Detection: UV at 260 nm.

    • Standard: A purified standard of this compound (N-(phenylacetyl) fumaramide) would be required for calibration.

Penicillin G Production (Submerged Fermentation)
  • Inoculum Development:

    • Spores of Penicillium chrysogenum are inoculated into a seed medium in a shake flask and incubated for 2-3 days.[4]

    • This seed culture is then transferred to a larger seed fermenter for further growth.[4]

  • Production Fermentation:

    • The production fermenter containing a complex medium with carbon and nitrogen sources is inoculated with the seed culture.[4]

    • The fermentation is carried out at 25-27°C with controlled aeration and agitation for 5-7 days.[5] A fed-batch strategy is often employed, where nutrients are added incrementally during the fermentation.[4]

  • Extraction and Purification:

    • The fermentation broth is filtered to remove the mycelia.

    • Penicillin is extracted from the filtered broth using a solvent such as amyl acetate or butyl acetate at an acidic pH.[1]

    • The Penicillin is then back-extracted into an aqueous buffer and can be further purified by crystallization.

  • Quantification (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer.

    • Detection: UV at 220 nm.

    • A standard solution of Penicillin G is used for quantification.

Vancomycin Production (Submerged Fermentation)
  • Inoculum Preparation:

    • A culture of Amycolatopsis orientalis is grown in a seed medium for 2-3 days.[6]

  • Production Fermentation:

    • The production fermenter containing a complex medium is inoculated with the seed culture.

    • The fermentation is maintained at a controlled pH (around 7.6) and temperature (around 29°C) with aeration and agitation for 5-7 days.[7][8]

  • Extraction and Purification:

    • The fermentation broth is processed to separate the biomass.

    • Vancomycin is purified from the broth using a series of chromatographic steps.

  • Quantification (HPLC):

    • Column: C18 reversed-phase column.[9]

    • Mobile Phase: A mixture of acetonitrile and a phosphate or ammonium acetate buffer.[9][10]

    • Detection: UV at a low wavelength, typically around 210-240 nm.[10]

    • Quantification is performed against a Vancomycin standard.[9]

Tetracycline Production (Submerged Fermentation)
  • Inoculum Development:

    • A spore suspension of Streptomyces aureofaciens is used to inoculate a seed culture, which is incubated for 24-48 hours.[11]

  • Production Fermentation:

    • The production fermenter containing a medium with carbon and nitrogen sources is inoculated.[11]

    • The fermentation is carried out at 28-30°C with controlled aeration and agitation for 5-7 days.[11]

  • Extraction and Purification:

    • The fermentation broth is acidified and filtered.

    • Tetracycline is extracted from the broth using a solvent like butanol.[12]

    • Further purification can be achieved through precipitation and crystallization.[11]

  • Quantification (HPLC):

    • Column: C18 or C8 reversed-phase column.[13][14]

    • Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., phosphate or acetate buffer).[13]

    • Detection: UV at around 280 nm or 355 nm.[14]

    • A standard solution of Tetracycline is used for calibration.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathways of this compound (putative), Penicillin, Vancomycin, and Tetracycline, along with a generalized experimental workflow for antibiotic production.

Fumaramidmycin_Biosynthesis Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Phenylacetic_acid Phenylacetic Acid Phenylpyruvate->Phenylacetic_acid Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetic_acid->Phenylacetyl_CoA Phenylacetyl-CoA ligase This compound This compound (N-(phenylacetyl) fumaramide) Phenylacetyl_CoA->this compound TCA_Cycle TCA Cycle Fumarate Fumarate TCA_Cycle->Fumarate Fumaramide_precursor Fumaramide precursor Fumarate->Fumaramide_precursor Amidotransferase Fumaramide_precursor->this compound N-acyltransferase (Putative)

Caption: Putative biosynthetic pathway of this compound.

Penicillin_Biosynthesis L_AAA L-α-aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine L_AAA->ACV L_Cys L-Cysteine L_Cys->ACV L_Val L-Valine L_Val->ACV ACV synthetase Isopenicillin_N Isopenicillin N ACV->Isopenicillin_N Isopenicillin N synthase Penicillin_G Penicillin G Isopenicillin_N->Penicillin_G Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetyl_CoA->Penicillin_G Acyl-CoA:isopenicillin N acyltransferase Vancomycin_Biosynthesis Precursors L-Tyr, L-4-Hpg, D-3,5-Dpg, L-Leu, L-Asn NRPS Non-Ribosomal Peptide Synthetase (NRPS) complex Precursors->NRPS Heptapeptide Linear Heptapeptide NRPS->Heptapeptide Cyclization Oxidative Cross-linking (P450 enzymes) Heptapeptide->Cyclization Aglcyone Vancomycin Aglycone Cyclization->Aglcyone Glycosylation Glycosylation Aglcyone->Glycosylation Glycosyltransferases Vancomycin Vancomycin Glycosylation->Vancomycin Tetracycline_Biosynthesis Malonyl_CoA Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Malonyl_CoA->PKS Polyketide_chain Poly-β-keto chain PKS->Polyketide_chain Cyclization Aromatization & Cyclization Polyketide_chain->Cyclization Pretetramid Pretetramid Cyclization->Pretetramid Anhydrotetracycline Anhydrotetracycline Pretetramid->Anhydrotetracycline Series of enzymatic steps Tetracycline Tetracycline Anhydrotetracycline->Tetracycline Hydroxylation & Reduction Experimental_Workflow Inoculum Inoculum Preparation Fermentation Fermentation (Submerged or Solid-State) Inoculum->Fermentation Harvest Harvesting Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Quantification Quantification (e.g., HPLC) Purification->Quantification Final_Product Final Product Quantification->Final_Product

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Fumaramidmycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Fumaramidmycin. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.

Hazard Identification and Safety Data

This compound is a potent compound with significant health and environmental hazards. The primary routes of exposure are ingestion and contact with skin or eyes. It is classified as fatal if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH300Fatal if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., Nitrile rubber).
Protective ClothingLong-sleeved lab coat. For tasks with a higher risk of spillage, a chemical-resistant apron or suit is recommended.
FootwearClosed-toe shoes.
Respiratory Protection RespiratorIn case of inadequate ventilation or when handling powders, a NIOSH-approved particulate respirator is recommended.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for handling this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]

  • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Cover drains to prevent environmental release.[1]

  • Cleanup: For solid spills, carefully take up the material without creating dust. For liquid spills, collect, bind, and pump off the spillage.[1] Place all contaminated materials into a sealed container for disposal.

  • Decontamination: Clean the affected area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, disposable PPE, and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]

Emergency Procedures: First Aid

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
In Case of Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
If Inhaled Move the person into fresh air.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Don Personal Protective Equipment B Prepare Designated Work Area (Fume Hood) A->B C Weigh this compound in Ventilated Enclosure B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Segregate and Label Hazardous Waste E->F G Doff and Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H

Caption: Safe handling workflow for this compound.

Emergency Response Logic

G cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Incident swallowed Swallowed start->swallowed skin Skin Contact start->skin eye Eye Contact start->eye inhaled Inhaled start->inhaled call_poison_center Immediately Call POISON CENTER/Doctor and Rinse Mouth swallowed->call_poison_center rinse_skin Take off Contaminated Clothing and Rinse Skin with Water skin->rinse_skin rinse_eye Rinse with Water and Remove Contacts eye->rinse_eye fresh_air Move to Fresh Air inhaled->fresh_air

Caption: Decision-making for first aid response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fumaramidmycin
Reactant of Route 2
Reactant of Route 2
Fumaramidmycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.